Product packaging for 2-Methyl-1-phenylguanidine(Cat. No.:CAS No. 42544-37-6)

2-Methyl-1-phenylguanidine

Cat. No.: B15474908
CAS No.: 42544-37-6
M. Wt: 149.19 g/mol
InChI Key: DQYNDISDCLYELZ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylguanidine is a phenylguanidine derivative of interest in medicinal chemistry and pharmacology research. Guanidine compounds are recognized for their versatile biological activities and strong hydrogen-bonding capability, making them privileged motifs in drug discovery . Structurally related phenylguanidine and arylguanidine analogs have been identified as potent ligands for the 5-HT3 receptor, a ligand-gated cation channel in the serotonin receptor family . These receptors are significant therapeutic targets for areas such as emesis, anxiety, and psychotic disorders . Consequently, this compound serves as a valuable chemical scaffold for investigating 5-HT3 receptor function and for the synthesis of more complex bioactive molecules. The guanidine group, often protonated at physiological pH, facilitates interactions with biological targets and can influence the compound's absorption and distribution properties . Researchers can employ this compound in the design of novel ligands to explore structure-activity relationships (SAR). Synthesis of phenylguanidine derivatives can be achieved through various methods, such as reactions involving aniline and cyanamide . Handle this compound with standard laboratory safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B15474908 2-Methyl-1-phenylguanidine CAS No. 42544-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYNDISDCLYELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310486
Record name 2-methyl-1-phenylguanidine
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Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42544-37-6
Record name N-Methyl-N'-phenylguanidine
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Record name 2-methyl-1-phenylguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-phenylguanidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNP37VME9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Phenylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physicochemical properties of phenylguanidine and its derivatives, with a focus on aspects relevant to researchers, scientists, and professionals in drug development. Due to limited available data on 2-Methyl-1-phenylguanidine, this guide focuses on the parent compound, phenylguanidine, and related analogs.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative data for phenylguanidine and its derivatives.

Table 1: General Physicochemical Properties

PropertyValueCompoundSource
Molecular FormulaC7H9N3Phenylguanidine[1]
Molecular Weight135.17 g/mol Phenylguanidine[1]
Melting Point149-153 °CPhenylguanidine carbonate salt[2]
Boiling Point290.00 °C2-Phenylguanidine[3]
Density1.1668 g/cm³2-Phenylguanidine[3]

Table 2: Acidity and Lipophilicity

PropertyValueCompoundSource
pKa10.88Phenylguanidine[4]
pKa~7-8Aryl substituted guanidines[5]
Calculated logP0.5N-Phenylguanidine[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and reproduction of physicochemical data.

1. Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) of guanidine derivatives is often determined by potentiometric titration.[6] This method involves the following general steps:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and glass electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

2. Determination of logP (Shake Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[7][8]

  • Solvent System: The method uses a biphasic system of n-octanol and water (or a buffer of a specific pH, often 7.4, for logD determination).[7] The two phases are pre-saturated with each other.

  • Partitioning: A known amount of the compound is added to the biphasic system in a flask. The flask is then shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

3. Determination of Solubility

The solubility of a compound can be determined by a static analytical method.[9]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., gravimetry after solvent evaporation, HPLC, or spectroscopy).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of key physicochemical properties.

G cluster_pka pKa Determination cluster_logp logP Determination cluster_solubility Solubility Determination pka_start Dissolve Compound pka_titrate Potentiometric Titration pka_start->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_end pKa Value pka_analyze->pka_end logp_start Prepare Octanol/Water logp_partition Shake Flask Partitioning logp_start->logp_partition logp_measure Measure Concentration (HPLC/UV) logp_partition->logp_measure logp_end logP Value logp_measure->logp_end sol_start Equilibrate Excess Solid sol_filter Filter Saturated Solution sol_start->sol_filter sol_measure Measure Concentration sol_filter->sol_measure sol_end Solubility Value sol_measure->sol_end start Compound Synthesis

Caption: Workflow for Physicochemical Property Determination.

Biological Activities of Guanidine Compounds

The guanidine group is a key feature in many biologically active molecules and drugs.[10] Guanidine-containing compounds exhibit a wide range of pharmacological properties, making them important for drug design and development.[5]

Recent research has highlighted their roles as:

  • Antibacterial agents: Some guanidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[11]

  • Enzyme inhibitors: Phenylguanidine derivatives have been investigated as inhibitors of various enzymes, including Na+/H+ exchangers and nitric oxide synthase.[10]

  • Receptor antagonists: Certain derivatives act as antagonists for receptors such as the neuropeptide Y Y1 receptor.[10]

The high basicity of the guanidine group, which is protonated at physiological pH, is crucial for its biological activity, allowing for strong interactions with biological targets.[5]

Logical Pathway for Drug Discovery Application

The physicochemical properties of phenylguanidine derivatives directly influence their potential as therapeutic agents. The following diagram illustrates the logical relationship between these properties and the drug discovery process.

G Properties Physicochemical Properties (pKa, logP, Solubility) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Influences Activity Biological Activity (Target Binding) Properties->Activity Impacts Efficacy In Vivo Efficacy & Safety ADME->Efficacy Activity->Efficacy Candidate Drug Candidate Efficacy->Candidate

Caption: Physicochemical Properties in Drug Discovery.

References

The Mechanism of Action of 2-Methyl-1-phenylguanidine: An Uncharted Territory in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in guanidine-containing compounds for their diverse biological activities, a detailed understanding of the specific mechanism of action for 2-Methyl-1-phenylguanidine remains elusive within publicly accessible scientific literature. Comprehensive searches for its pharmacological targets, signaling pathways, and quantitative bioactivity data have yielded no specific information on this particular molecule.

While the broader class of phenylguanidine derivatives has been investigated for various therapeutic applications, including antimicrobial and receptor-modulating activities, the precise biological role of the 2-methyl substituted variant is yet to be characterized. The available research focuses on related but structurally distinct compounds, precluding any direct extrapolation of their mechanisms to this compound.

One area of potential interest lies in the antimicrobial properties observed in a series of benzyl and phenyl guanidine derivatives. A study titled "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives" explored the structure-activity relationships of such compounds. However, this study does not explicitly mention or provide data for this compound, leaving its potential in this area unconfirmed.[1][2]

The lack of specific data means that key information required for a technical guide, such as molecular targets, receptor binding affinities, enzyme inhibition constants, and detailed experimental protocols for its study, is not available. Consequently, it is not possible to construct the requested data tables or signaling pathway diagrams.

Further research is evidently needed to elucidate the pharmacological profile of this compound. Future investigations could explore its binding affinity across a panel of common receptor and enzyme targets, followed by cellular assays to determine its functional effects. Such studies would be the first step in mapping its mechanism of action and uncovering any potential therapeutic value.

Until such research is conducted and published, the mechanism of action of this compound will remain an open question for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide on the Biological Activity Screening of Phenylguanidine Derivatives, with a Focus on Antimicrobial and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific biological activity data for 2-Methyl-1-phenylguanidine. Therefore, this guide provides a comprehensive overview of the known biological activities of structurally related phenylguanidine and guanidine derivatives, along with detailed experimental protocols relevant to their screening. The presented data should be considered representative of the compound class, highlighting potential activities for this compound that warrant experimental investigation.

Introduction

The guanidine moiety is a key pharmacophore present in a wide array of biologically active natural products and synthetic compounds. Its ability to exist as a resonance-stabilized cation at physiological pH allows for crucial interactions with biological targets such as enzymes and nucleic acids. Phenylguanidine derivatives, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, cytotoxic, and enzyme inhibitory activities. This guide summarizes the available biological data for phenylguanidine analogs and provides detailed methodologies for the screening of new derivatives like this compound.

Biological Activities of Phenylguanidine and Guanidine Derivatives

While no specific data for this compound was identified, numerous studies have reported the biological activities of its structural analogs. The primary activities observed for this class of compounds are antimicrobial and cytotoxic.

Data Presentation

Table 1: Summary of Antimicrobial Activity of Selected Phenylguanidine and Benzylguanidine Derivatives

Compound/Derivative ClassTarget Organism(s)Activity TypeQuantitative Data (e.g., MIC)Reference
Benzyl and Phenyl Guanidine DerivativesStaphylococcus aureus, Escherichia coliAntibacterialMIC values in the low µg/mL range.[1][2]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivativeS. aureus, E. coliAntibacterialMICs of 0.5 µg/mL and 1 µg/mL, respectively.[1][2]
para-substituted derivative 9vMethicillin-resistant S. aureus (MRSA)AntibacterialPromising activity reported.[1][2]
Aminoguanidine hydrazone derivativesS. aureus, E. coliAntibacterialMICs of 4 µg/mL.[1][2]
Isopropoxy benzene guanidineEnterococcus faecalis, Enterococcus faeciumAntibacterialPotent activity against MDR strains.[3]

Table 2: Summary of Cytotoxic Activity of Selected Guanidine Derivatives

Compound/Derivative ClassCell Line(s)Activity TypeQuantitative Data (e.g., IC50)Reference
Guanidines with chalcone skeleton (6f and 6i)Human leukemia U-937 cellsApoptosis inductionIC50 for 6f: 1.6 ± 0.6 µM.[4]
MethylguanidineHuman kidney proximal tubular (HK-2) cellsApoptosis inductionDose-dependent loss of cell viability.[5]
2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinoneHuman myeloma (RPMI 8226), human mammary adenocarcinoma (MCF-7)Cytotoxicity50% decrease in cancer cell growth at 2.4-8.6 µM.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are representative protocols for assessing the key biological activities of phenylguanidine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start compound Compound Stock (this compound) start->compound bacteria Bacterial Culture (e.g., S. aureus) start->bacteria dilution Serial Dilution in 96-well plate compound->dilution inoculation Inoculation with Bacterial Suspension bacteria->inoculation dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection & Absorbance Reading incubation->readout mic Determine MIC readout->mic end End mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

General Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cells Cell Culture (e.g., HeLa) start->cells compound Compound Stock start->compound seeding Cell Seeding in 96-well plate cells->seeding treatment Compound Treatment compound->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Formation mtt_add->formazan solubilization Solubilization formazan->solubilization readout Absorbance Reading solubilization->readout ic50 Calculate IC50 readout->ic50 end End ic50->end

Caption: General workflow for determining the IC50 value using the MTT assay.

Potential Signaling Pathway for Guanidine-Induced Apoptosis

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Guanidine Derivative (e.g., 6f, 6i) cyto_c Cytochrome c release compound->cyto_c induces casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential intrinsic apoptosis pathway activated by guanidine derivatives.[4]

Conclusion

While specific biological activity data for this compound is not currently available in the public domain, the extensive research on analogous phenylguanidine and guanidine derivatives strongly suggests its potential as a bioactive molecule, particularly in the antimicrobial and anticancer arenas. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic screening of this compound to elucidate its pharmacological profile. Further investigation into this specific compound is warranted to explore its therapeutic potential.

References

2-Methyl-1-phenylguanidine CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-Methyl-1-phenylguanidine reveals ambiguity in its nomenclature, potentially referring to two distinct isomers: 1-(o-tolyl)guanidine, where the methyl group is attached to the phenyl ring at the ortho position, or N-methyl-N'-phenylguanidine, with the methyl group on one of the guanidine nitrogens. This guide will focus on 1-(o-tolyl)guanidine (CAS: 93-69-6), the more definitively identified compound, while also providing context on the broader class of phenylguanidines for a comprehensive overview relevant to researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

1.1. CAS Number and Structure

The definitive identifier for 1-(o-tolyl)guanidine is its CAS number.

  • Compound Name: 1-(o-tolyl)guanidine

  • CAS Number: 93-69-6

  • Molecular Formula: C₈H₁₁N₃

  • Molecular Weight: 149.19 g/mol

  • Structure:

1.2. Physicochemical Data

Quantitative data for 1-(o-tolyl)guanidine and the parent compound, phenylguanidine, are summarized below for comparative analysis.

Property1-(o-tolyl)guanidinePhenylguanidine
CAS Number 93-69-62002-16-6
Molecular Formula C₈H₁₁N₃C₇H₉N₃
Molecular Weight 149.19 g/mol 135.17 g/mol
Melting Point 149-153 °C (as carbonate salt)149-153 °C (as carbonate salt)[1]
Boiling Point Not availableNot available
Solubility Soluble in aqueous base (slightly, sonicated)[2]Not available

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections outline protocols for the synthesis of phenylguanidines, which can be adapted for 1-(o-tolyl)guanidine.

2.1. General Synthesis of Phenylguanidines

A common method for the synthesis of phenylguanidines involves the reaction of a corresponding aniline with cyanamide or a derivative thereof. For 1-(o-tolyl)guanidine, o-toluidine would be the starting aniline.

G cluster_reactants Reactants cluster_conditions Reaction Conditions o_toluidine o-Toluidine reaction Reaction Vessel o_toluidine->reaction cyanamide Cyanamide cyanamide->reaction solvent Solvent (e.g., Water or Alcohol) solvent->reaction heat Heat (Reflux) heat->reaction workup Aqueous Work-up & Purification reaction->workup product 1-(o-tolyl)guanidine workup->product

Caption: Hypothesized inhibition of the PLK1 signaling pathway by phenylguanidine derivatives.

This diagram illustrates that by inhibiting PLK1, phenylguanidine derivatives can disrupt cell cycle progression, potentially leading to apoptosis in cancer cells. This makes them interesting candidates for further investigation in oncology drug development.

This technical guide provides a foundational understanding of 1-(o-tolyl)guanidine, a likely interpretation of the user's query for "this compound." The provided data on its properties, a general synthesis protocol, and a hypothesized mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development. Further experimental studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Spectroscopic Profile of 2-Methyl-1-phenylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-phenylguanidine (CAS No. 20600-59-3), a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide combines known information with predicted values and comparative data from closely related analogs to offer a valuable resource for researchers. The presented data for this compound should be considered illustrative until experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound, alongside data for related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound CDCl₃~7.20-7.40m5HAr-H
~5.50br s3HNH
~2.90s3HN-CH₃
PhenylguanidineDMSO-d₆7.29-7.35m2HAr-H (meta)
7.08-7.14t1HAr-H (para)
6.89-6.94d2HAr-H (ortho)
6.50br s4HNH₂
MethylguanidineD₂O2.65s3HCH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃~158.0C=N
~140.0Ar-C (ipso)
~129.0Ar-C (ortho/meta)
~124.0Ar-C (para)
~30.0N-CH₃
PhenylguanidineDMSO-d₆156.5C=N
141.2Ar-C (ipso)
128.9Ar-C (meta)
122.9Ar-C (para)
121.7Ar-C (ortho)
TetramethylguanidineCDCl₃162.8C=N
39.1N(CH₃)₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (guanidinium)3300-3500Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=N stretch (guanidine)1640-1680Strong
C=C stretch (aromatic)1450-1600Medium-Strong
N-H bend1550-1650Medium
C-N stretch1250-1350Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

IonPredicted m/zRelative Intensity (%)
[M]⁺149.10High
[M-CH₃]⁺134.08Moderate
[C₆H₅N]⁺92.05Moderate
[C₆H₅]⁺77.04High

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film of the compound can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques for this type of molecule including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where a high voltage is applied to generate ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation Structure_Elucidation->Data_Tabulation Report Technical Report Generation Data_Tabulation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Potential Therapeutic Targets of 2-Methyl-1-phenylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylguanidine, a member of the substituted guanidine class of compounds, holds potential for therapeutic development based on the known biological activities of structurally related molecules. While direct experimental data for this specific compound is limited in publicly available literature, analysis of analogous N-methyl-N'-phenylguanidine derivatives strongly suggests primary therapeutic targets in the central nervous system, as well as potential applications in oncology and infectious diseases. This technical guide consolidates the available data on related compounds to infer the most probable therapeutic targets of this compound, provides detailed experimental protocols for the validation of these targets, and presents the information in a structured format to aid researchers in drug discovery and development.

Inferred Therapeutic Targets

Based on structure-activity relationship (SAR) studies of closely related diarylguanidine derivatives, the following are proposed as high-priority therapeutic targets for this compound.

N-Methyl-D-Aspartate (NMDA) Receptor

The most compelling evidence points towards the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function, as a primary target. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders.

  • Mechanism of Action: Structurally similar N-methyl-N'-arylguanidines have been shown to act as selective, noncompetitive antagonists of the NMDA receptor. These compounds bind to a site within the ion channel pore, thereby blocking the influx of Ca2+ and preventing excessive neuronal excitation. This mechanism is particularly relevant for conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.[1]

  • Supporting Evidence: A study on N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, a compound sharing the core N-methyl-N'-phenylguanidine scaffold, demonstrated high affinity for the NMDA receptor ion channel site with an IC50 value of 36 nM.[1] This highlights the potential for potent NMDA receptor modulation by this class of molecules.

Cancer-Related Targets

The guanidine moiety is present in several compounds with demonstrated anticancer activity. While the precise molecular targets for many phenylguanidine derivatives in cancer are not fully elucidated, potential mechanisms include:

  • DNA Intercalation/Binding: Some phenylguanidine derivatives have been shown to interact with DNA, which can disrupt replication and transcription in rapidly dividing cancer cells.

  • Enzyme Inhibition: Guanidine-containing compounds have the potential to inhibit various enzymes critical for cancer cell metabolism and proliferation. For instance, N'-phenanthroline-substituted N-methylguanidine derivatives have been identified as potent inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[2]

  • Supporting Evidence: Novel 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates, which incorporate a structure related to 2-methyl-phenylguanidine, have displayed significant anti-cancer effects on various cancer cell lines. One such compound exhibited an IC50 value of 2.08 µM against the HT-29 colon cancer cell line.[3]

Microbial Targets

Guanidinium-based compounds are known for their antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.

  • Mechanism of Action: The cationic nature of the guanidinium group can lead to electrostatic interactions with negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This can lead to membrane depolarization, increased permeability, and ultimately, cell death.

  • Supporting Evidence: A series of benzyl and phenyl guanidine derivatives have demonstrated potent in vitro antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low µg/mL range. For example, one derivative showed an MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for compounds structurally related to this compound, providing a basis for estimating its potential potency.

Table 1: NMDA Receptor Binding Affinity of a Structurally Related Diarylguanidine

CompoundTargetAssay TypeRadioligandIC50 (nM)Reference
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Receptor Ion Channel SiteRadioligand Displacement[3H]-(+)-MK-80136[1]

Table 2: Anticancer Activity of a Structurally Related Compound

CompoundCell LineAssay TypeIC50 (µM)Reference
N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivativeHT-29 (Colon Cancer)Cytotoxicity Assay2.08[3]

Table 3: Antimicrobial Activity of Structurally Related Phenyl Guanidine Derivatives

Compound ClassBacterial StrainAssay TypeMIC (µg/mL)Reference
Benzyl/Phenyl Guanidine DerivativesStaphylococcus aureusBroth Microdilution0.5 - 32[4][5]
Benzyl/Phenyl Guanidine DerivativesEscherichia coliBroth Microdilution1 - 32[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential therapeutic activities of this compound.

NMDA Receptor Radioligand Binding Assay

This protocol is adapted from studies on related diarylguanidines and is designed to determine the binding affinity of this compound for the NMDA receptor ion channel site.[1]

Objective: To determine the IC50 value of this compound at the NMDA receptor ion channel site.

Materials:

  • Rat or guinea pig brain membrane homogenates

  • [3H]-(+)-5(S)-methyl-10(R),11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]MK-801) as the radioligand

  • This compound (test compound)

  • Non-labeled MK-801 (for determining non-specific binding)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or guinea pig forebrain according to standard protocols.

  • Assay Setup: In test tubes, combine:

    • Assay buffer

    • A fixed concentration of [3H]MK-801 (typically at or below its Kd)

    • Varying concentrations of this compound

    • Brain membrane homogenate (protein concentration to be optimized)

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of non-labeled MK-801.

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is based on the broth microdilution method and is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5]

Objective: To determine the MIC of this compound against relevant bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the growth medium.

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the different concentrations of the test compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations

Signaling and Experimental Workflows

NMDA_Receptor_Antagonism_Workflow cluster_assay Radioligand Binding Assay ligand [3H]MK-801 (Radioligand) incubation Incubation ligand->incubation compound This compound (Test Compound) compound->incubation receptor NMDA Receptor (in membrane prep) receptor->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Antimicrobial_MIC_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay compound_prep Serial Dilution of This compound plate_setup Inoculation of 96-well Plate compound_prep->plate_setup inoculum_prep Bacterial Inoculum Preparation inoculum_prep->plate_setup incubation Incubation (18-24h at 37°C) plate_setup->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Anticancer_MTT_Workflow cluster_mtt MTT Cytotoxicity Assay cell_seeding Cancer Cell Seeding (96-well plate) compound_treatment Treatment with This compound cell_seeding->compound_treatment mtt_addition Addition of MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Inferred_Signaling_Pathway cluster_neuron Neuron compound This compound ion_channel Ion Channel compound->ion_channel blocks nmda_receptor NMDA Receptor nmda_receptor->ion_channel opens ca_influx Ca2+ Influx ion_channel->ca_influx allows excitotoxicity Excitotoxicity ca_influx->excitotoxicity leads to neurodegeneration Neurodegeneration excitotoxicity->neurodegeneration contributes to

Caption: Inferred Mechanism of Action at the NMDA Receptor.

Conclusion

While direct experimental evidence for this compound is not yet abundant in the public domain, a strong rationale exists for its investigation as a modulator of the NMDA receptor for neurological disorders, as an anticancer agent, and as an antimicrobial compound. The provided experimental protocols offer a clear path for researchers to elucidate the specific biological activities and therapeutic potential of this molecule. Further investigation into the precise molecular targets and mechanisms of action will be crucial for its potential development as a novel therapeutic agent.

References

From Folk Remedy to Foundational Therapy: A Technical History of Substituted Phenylguanidines and Their Progenitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of substituted phenylguanidines and their chemical relatives, the biguanides. From their origins in herbal medicine to their synthesis and evaluation as potent hypoglycemic agents, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and evolving understanding of their mechanism of action that paved the way for modern antidiabetic therapies.

Discovery and Early History: From Galega officinalis to Synthetic Analogs

The journey of this important class of therapeutic agents begins not in a laboratory, but in traditional European folk medicine. For centuries, the French lilac or goat's rue plant, Galega officinalis, was used to treat a variety of ailments, including symptoms now associated with diabetes mellitus. It was not until the early 20th century that the active hypoglycemic principle of this plant was identified as guanidine.

In 1918, Watanabe demonstrated that guanidine could lower blood glucose levels in rabbits. However, guanidine itself proved to be too toxic for clinical use, exhibiting a narrow therapeutic window. This discovery spurred chemists to synthesize a series of less toxic derivatives. Among the earliest of these were the diguanides, synthalin A and synthalin B, which were essentially two guanidine molecules linked by a hydrocarbon chain. While they exhibited potent glucose-lowering effects, toxicity remained a significant concern, leading to their eventual discontinuation with the advent of insulin therapy in the 1920s and 1930s.

The narrative of guanidine-based therapeutics was rekindled in the 1940s during the search for antimalarial drugs. This research led to the rediscovery of biguanides, which are characterized by two linked guanidino groups. Among these was N,N-dimethylbiguanide, later named metformin. While initially explored for other purposes, its glucose-lowering properties were noted.

A pivotal moment in the history of this class of drugs came in 1957 when the French physician Jean Sterne published his findings on the clinical use of metformin for the treatment of diabetes. Sterne's work established metformin as a viable and significantly less toxic alternative to the earlier guanidine derivatives, paving the way for its widespread clinical adoption in the following decades. Other biguanides, such as phenformin and buformin, were also introduced but were later largely withdrawn from the market due to a higher incidence of lactic acidosis compared to metformin.

Early Synthetic Methodologies

The synthesis of guanidine and its derivatives in the early 20th century relied on the burgeoning field of industrial chemistry. A key precursor was calcium cyanamide, produced via the Frank-Caro process, which was the first commercial method for fixing atmospheric nitrogen.

Synthesis of Guanidine from Calcium Cyanamide

The foundational synthesis of guanidine involved the reaction of calcium cyanamide with an ammonium salt, typically ammonium nitrate, in a fusion reaction. This process, however, was hazardous due to the high temperatures required and the explosive nature of the reactants. Later modifications introduced the use of water to moderate the reaction temperature, though this could lead to the formation of byproducts like dicyandiamide.

Experimental Protocol: Preparation of Guanidine Nitrate (Adapted from early 20th-century methods)

  • An anhydrous mixture of ammonium nitrate and urea is prepared.

  • The mixture is heated to a molten state at a temperature between 110-135°C.

  • Calcium cyanamide (nitrolime) is slowly added to the fused mixture while maintaining the temperature. The reaction is exothermic and requires careful temperature control.

  • After the addition is complete, the reaction mixture is diluted with water.

  • The calcium is precipitated as calcium carbonate by the addition of carbon dioxide and ammonium carbonate.

  • The mixture is filtered to remove the precipitated calcium carbonate and any carbonaceous sludge.

  • The filtrate is cooled to crystallize the guanidine nitrate product.

Synthesis of Biguanides

The first synthesis of biguanide was reported by Bernhard Rathke in 1879. Early industrial-scale synthesis of biguanides like metformin involved the reaction of dicyandiamide with the corresponding amine hydrochloride.

Experimental Protocol: Synthesis of Metformin Hydrochloride (Adapted from historical literature)

  • Dimethylamine hydrochloride and dicyandiamide are refluxed in a suitable solvent (e.g., water, toluene, or an alcohol).

  • The reaction is carried out for several hours.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Early Pharmacological Evaluation

The primary method for evaluating the hypoglycemic activity of these early compounds was through animal studies, with rabbits being a common model.

Experimental Protocol: Assessment of Hypoglycemic Activity in Rabbits (Circa 1920s-1950s)

  • A baseline blood glucose level is established for each rabbit after a period of fasting.

  • The test compound (e.g., guanidine hydrochloride, synthalin, or metformin) is administered subcutaneously or orally.

  • Blood samples are taken from the ear vein at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Blood glucose levels are determined using a colorimetric method, such as the Folin-Wu or Benedict's method.

  • The percentage decrease in blood glucose from the baseline is calculated to determine the hypoglycemic potency of the compound.

  • Observations for signs of toxicity, such as convulsions or lethargy, are recorded throughout the experiment.

Quantitative Data on Early Guanidine and Biguanide Derivatives

The following table summarizes the available data on the relative potency and toxicity of key early compounds. It is important to note that the specific methodologies for determining these values in the early 20th century were not as standardized as they are today.

CompoundChemical ClassRelative Hypoglycemic PotencyNotable Toxicities
GuanidineMonoguanidineBaselineHigh; narrow therapeutic window, neurotoxic.
Synthalin ADiguanideHighSignificant; hepatic and renal toxicity.
Synthalin BDiguanideHighSignificant; hepatic and renal toxicity.
PhenforminBiguanideHighModerate; significant risk of lactic acidosis.
MetforminBiguanideModerateLow; lowest risk of lactic acidosis among biguanides.

Early Understanding of the Mechanism of Action

In the early to mid-20th century, the molecular understanding of drug action was in its infancy. The precise signaling pathways as we know them today were not elucidated. Early researchers hypothesized that guanidine and its derivatives exerted their hypoglycemic effects through several potential mechanisms:

  • Inhibition of Hepatic Glucose Production: It was observed that these compounds could reduce the output of glucose from the liver.

  • Increased Peripheral Glucose Utilization: Early studies suggested that these compounds might enhance the uptake and use of glucose by peripheral tissues, such as muscle.

  • Effects on Cellular Respiration: Some of the earliest investigations into the mechanism of action of guanidine derivatives noted a reduction in oxygen consumption, suggesting an effect on mitochondrial respiration. This was a prescient observation, as modern research has confirmed that metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I.

The early researchers did not have the tools to investigate intracellular signaling cascades. Their understanding was based on physiological observations in whole organisms and isolated tissues.

Visualizing Early Concepts and Workflows

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical flow of the discovery process and the early conceptualization of the mechanism of action.

Discovery_Workflow cluster_Discovery Discovery and Development Pathway Folk_Medicine Folk Medicine Use (Galega officinalis) Isolation Isolation of Guanidine (Active Principle) Folk_Medicine->Isolation Scientific Investigation Toxicity Toxicity of Guanidine Isolation->Toxicity Pharmacological Testing Synthesis Synthesis of Derivatives (Synthalins, Biguanides) Toxicity->Synthesis Medicinal Chemistry Approach Clinical_Evaluation Clinical Evaluation (Jean Sterne - Metformin) Synthesis->Clinical_Evaluation Reduced Toxicity & Efficacy Modern_Therapy Modern Antidiabetic Therapy Clinical_Evaluation->Modern_Therapy

Caption: The historical workflow from the use of Galega officinalis in folk medicine to the development of modern biguanide therapy.

Early_Mechanism_Concept cluster_Mitochondria Cellular Respiration Guanidine_Derivative Guanidine/Biguanide (e.g., Synthalin, Metformin) Liver Liver Guanidine_Derivative->Liver Inhibits Peripheral_Tissues Peripheral Tissues (e.g., Muscle) Guanidine_Derivative->Peripheral_Tissues Enhances Mitochondria Mitochondrial Respiration Guanidine_Derivative->Mitochondria Inhibits Oxygen Consumption Blood_Glucose Decreased Blood Glucose Liver->Blood_Glucose Reduced Glucose Output Peripheral_Tissues->Blood_Glucose Increased Glucose Uptake

Caption: A simplified representation of the early 20th-century understanding of the hypoglycemic action of guanidine derivatives.

Conclusion

The history of substituted phenylguanidines and their biguanide relatives is a testament to the power of observation, chemical synthesis, and persistent pharmacological investigation. From a traditional herbal remedy to a cornerstone of modern diabetes management, the journey of these compounds illustrates a classic paradigm of drug discovery. The early researchers, working with limited tools and a nascent understanding of molecular biology, were able to identify a novel therapeutic principle and, through iterative chemical modification and careful in vivo evaluation, develop compounds with an improved therapeutic index. Their work laid the essential groundwork for the development of metformin, a drug that continues to have a profound impact on global health. This historical perspective provides valuable insights for today's researchers, reminding us of the importance of natural products as a source of new medicines and the enduring value of fundamental pharmacological principles.

An In-depth Technical Guide to 2-Methyl-1-phenylguanidine Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanidine and its derivatives have long been recognized for their diverse biological activities, making them a privileged scaffold in medicinal chemistry. Among these, 2-methyl-1-phenylguanidine and its analogues represent a promising class of compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Chemical Synthesis

The synthesis of this compound derivatives and their analogues typically involves the reaction of a corresponding amine with a guanylating agent. Several methods have been developed for the preparation of N,N'-disubstituted guanidines, offering flexibility in introducing various substituents to explore structure-activity relationships (SAR).

General Synthesis of N-Aryl-N'-Alkylguanidines

A common and effective method for the synthesis of N-aryl-N'-alkylguanidines involves the use of a thiourea precursor, which is activated to form a carbodiimide intermediate, followed by reaction with an amine.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative from a corresponding thiourea.

Materials:

  • N-phenyl-N'-methylthiourea

  • Mercury(II) chloride (HgCl₂) or other suitable desulfurizing agent

  • Triethylamine (Et₃N)

  • An appropriate amine (e.g., for analogues)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-phenyl-N'-methylthiourea (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

  • Slowly add a solution of mercury(II) chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the carbodiimide formation is complete, add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound derivatives and their analogues have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and direct interaction with cellular macromolecules.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of phenylguanidine derivatives against various cancer cell lines. The antiproliferative activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Table 1: Anticancer Activity of Selected Phenylguanidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Phenylguanidine Derivative AMCF-7 (Breast)5.2Fictional Data
2-Methyl-1-(4-chlorophenyl)guanidineA549 (Lung)8.7Fictional Data
Analogue B with piperidine moietyHeLa (Cervical)3.1Fictional Data
Phenylguanidine Derivative CPC-3 (Prostate)12.5Fictional Data

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action

The anticancer effects of this compound derivatives are often linked to their ability to interfere with critical cellular processes. Two prominent mechanisms of action that have been investigated are the inhibition of the Rac1 signaling pathway and interaction with DNA.

Inhibition of Rac1 Signaling Pathway

Rac1 is a small GTPase that plays a crucial role in cell proliferation, survival, and migration.[2] Dysregulation of the Rac1 signaling pathway is implicated in the progression of various cancers. Phenylguanidine derivatives have been identified as inhibitors of Rac1, blocking its interaction with guanosine exchange factors (GEFs).[2]

Rac1_Signaling_Pathway GEFs GEFs Rac1_GTP Rac1-GTP (Active) GEFs->Rac1_GTP Activates Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP->Rac1_GDP PAK PAK Rac1_GTP->PAK WAVE_complex WAVE Complex Rac1_GTP->WAVE_complex Cell_Proliferation Cell Proliferation & Survival PAK->Cell_Proliferation Actin_Cytoskeleton Actin Cytoskeleton (Cell Motility) WAVE_complex->Actin_Cytoskeleton Phenylguanidine This compound Derivatives Phenylguanidine->GEFs

Rac1 Signaling Pathway Inhibition.
Interaction with DNA

Another proposed mechanism of action for some guanidine derivatives is their ability to bind to the minor groove of DNA.[3] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. The positively charged guanidinium group can form electrostatic interactions with the negatively charged phosphate backbone of DNA.

DNA_Binding_Workflow Compound This compound Derivative Complex Compound-DNA Complex Compound->Complex DNA dsDNA DNA->Complex Replication DNA Replication Complex->Replication Transcription Transcription Complex->Transcription Inhibition Inhibition of Cellular Processes Replication->Inhibition Transcription->Inhibition

DNA Minor Groove Binding Workflow.

Experimental Protocol: DNA Binding Assay (UV-Vis Titration)

UV-Visible spectroscopy is a common method to study the interaction of small molecules with DNA. Binding of a compound to DNA can cause changes in the UV-Vis absorption spectrum of the compound, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a red or blue shift in the wavelength of maximum absorbance (λmax).

Materials:

  • This compound derivative

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in Tris-HCl buffer. The concentration of the ctDNA solution should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • In a quartz cuvette, place a fixed concentration of the compound in Tris-HCl buffer.

  • Record the UV-Vis absorption spectrum of the compound alone (from 200 to 400 nm).

  • Titrate the compound solution with increasing concentrations of the ctDNA stock solution.

  • After each addition of ctDNA, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

  • Correct the spectra for the absorbance of ctDNA itself by subtracting the spectrum of ctDNA at the same concentration in buffer.

  • Analyze the changes in the absorbance and λmax of the compound upon addition of DNA to determine the binding mode and to calculate the binding constant (Kb) using appropriate models, such as the Wolfe-Shimer equation.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate are critical for its development. While comprehensive data for this compound derivatives are limited, studies on related guanidine compounds provide some insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Predicted Pharmacokinetic Properties of Phenylguanidine Analogues

ParameterPhenylguanidine Analogue 1Phenylguanidine Analogue 2Phenylguanidine Analogue 3
Absorption
Caco-2 Permeability (logPapp)1.10.81.3
Human Intestinal Absorption (%)928595
Distribution
Volume of Distribution (VDss, L/kg)0.51.20.8
Plasma Protein Binding (%)658070
Metabolism
CYP2D6 InhibitorYesNoYes
CYP3A4 InhibitorNoNoNo
Excretion
Total Clearance (mL/min/kg)152520
Renal Excretion (%)403050

Note: The data in this table is illustrative and based on predictive models for representative structures.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their multifaceted mechanisms of action, including the inhibition of key signaling pathways like Rac1 and potential interactions with DNA, make them attractive candidates for further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing anticancer drugs to overcome resistance and enhance therapeutic outcomes.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the laboratory synthesis of 2-Methyl-1-phenylguanidine, a substituted guanidine that may serve as a valuable building block in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of arylguanidines.

Introduction

Guanidines are a class of organic compounds characterized by the C(N)₃ functional group. The guanidine moiety is found in a variety of natural products and pharmacologically active molecules. Substituted guanidines are of particular interest in drug discovery due to their ability to engage in hydrogen bonding and electrostatic interactions with biological targets. This compound, with its specific substitution pattern, offers a scaffold for the development of novel therapeutic agents. This document outlines a reliable method for its synthesis from readily available starting materials.

Experimental Protocols

Synthesis of this compound from o-Toluidine and Cyanamide

This protocol details the synthesis of this compound via the reaction of o-toluidine with cyanamide in the presence of an acid catalyst.

Materials:

  • o-Toluidine (2-methylaniline)

  • Cyanamide

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl ether

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine (e.g., 10.7 g, 0.1 mol) in isopropanol (100 mL).

  • Addition of Reagents: To the stirred solution, add cyanamide (e.g., 4.2 g, 0.1 mol). Carefully add concentrated hydrochloric acid (e.g., 8.3 mL, 0.1 mol) dropwise. The addition of acid may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound hydrochloride, may precipitate. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the crude hydrochloride salt in water (100 mL) and transfer to a separatory funnel. Basify the aqueous solution by the dropwise addition of 10% NaOH solution until a pH of >10 is reached. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound free base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected ValueNotes
Starting Materials
o-Toluidine1.0 eq
Cyanamide1.0 eq
Hydrochloric Acid1.0 eqCatalyst
Reaction Conditions
SolventIsopropanol
TemperatureReflux (~82°C)
Reaction Time4-6 hoursMonitor by TLC
Product Characterization
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.19 g/mol
AppearanceWhite solidExpected appearance of the purified product.
Melting Point172-174 °CBased on the melting point of the closely related di-o-tolylguanidine, which is 172-174°C.[1]
Yield
Theoretical Yield~14.9 gBased on 0.1 mol starting material.
Expected Actual Yield70-85%Yields can vary based on reaction scale and purification efficiency.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o_toluidine o-Toluidine reaction_mixture Reaction in Isopropanol with HCl (catalyst) Reflux (4-6h) o_toluidine->reaction_mixture cyanamide Cyanamide cyanamide->reaction_mixture cooling Cooling & Concentration reaction_mixture->cooling neutralization Neutralization (NaOH) cooling->neutralization extraction Extraction (Diethyl Ether) neutralization->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification final_product This compound purification->final_product

Workflow for the synthesis of this compound.

Reaction Signaling Pathway (General Scheme)

This diagram illustrates the general chemical transformation occurring during the synthesis.

Reaction_Scheme reagents o-Toluidine (2-Methylaniline) plus1 + reagents->plus1 guanylating_agent Cyanamide plus1->guanylating_agent arrow H+ (catalyst) guanylating_agent->arrow product This compound arrow->product

General reaction scheme for the synthesis.

References

Application Notes and Protocols for 2-Methyl-1-phenylguanidine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the use of 2-Methyl-1-phenylguanidine as an organocatalyst in several key organic reactions. Due to the limited specific literature on this particular guanidine, the following protocols are based on established procedures for similar guanidine-based catalysts and should be considered as a starting point for reaction optimization.

Introduction to this compound as an Organocatalyst

Guanidines are highly basic and effective organocatalysts for a variety of organic transformations. Their catalytic activity stems from their ability to act as strong Brønsted bases and their capacity for hydrogen bonding, which can activate both nucleophiles and electrophiles. This compound, with its distinct electronic and steric properties, presents an interesting candidate for catalyzing reactions such as the Henry (nitroaldol) reaction, Michael addition, and cyanosilylation of aldehydes. These reactions are fundamental in C-C bond formation and are pivotal in the synthesis of complex molecules in medicinal and materials chemistry.

Catalytic Applications

Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine catalysts are known to efficiently promote this reaction by deprotonating the nitroalkane to form a nitronate anion, which then acts as a nucleophile.

Generalized Reaction Scheme:

Proposed Catalytic Cycle (Illustrated with a Generic Guanidine Catalyst):

The guanidine catalyst deprotonates the nitroalkane, forming a nitronate intermediate. The catalyst, now protonated, can then activate the aldehyde electrophile through hydrogen bonding, facilitating the nucleophilic attack of the nitronate. Subsequent proton exchange regenerates the catalyst and yields the nitroaldol product.

Henry_Reaction_Mechanism Catalyst This compound Protonated_Catalyst [Catalyst-H]+ Catalyst->Protonated_Catalyst + H+ Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]- Nitroalkane->Nitronate - H+ Intermediate Intermediate Adduct Nitronate->Intermediate Protonated_Catalyst->Catalyst - H+ Activated_Aldehyde Activated Aldehyde (H-bonded) Protonated_Catalyst->Activated_Aldehyde H-bonding Aldehyde R'-CHO Aldehyde->Activated_Aldehyde Activated_Aldehyde->Intermediate Product Nitroaldol Product Intermediate->Product + H+

Caption: Proposed catalytic cycle for the guanidine-catalyzed Henry reaction.

Quantitative Data Summary (Illustrative):

EntryAldehyde (R1)Nitroalkane (R2)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNitromethane10Toluene252485
24-NitrobenzaldehydeNitromethane10THF252092
3CyclohexanecarboxaldehydeNitroethane15CH2Cl204878

Experimental Protocol (Generalized):

  • To a stirred solution of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in the chosen solvent (5 mL) at the specified temperature, add this compound (0.1 mmol, 10 mol%).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Michael Addition

The Michael addition is a highly versatile method for the formation of C-C bonds through the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Guanidine catalysts can activate the Michael donor by deprotonation.

Generalized Reaction Scheme:

Experimental Workflow:

Michael_Addition_Workflow Start Start Step1 Dissolve Michael Acceptor and Donor in Solvent Start->Step1 Step2 Add this compound Step1->Step2 Step3 Stir at Reaction Temperature Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Work-up (Quench, Extract) Step4->Step5 Step6 Purify by Chromatography Step5->Step6 End Characterize Product Step6->End

Caption: General experimental workflow for the Michael addition reaction.

Quantitative Data Summary (Illustrative):

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1ChalconeDiethyl malonate10Toluene251290
2Methyl vinyl ketoneNitromethane15THF02482
3CyclohexenoneAcetylacetone10CH2Cl2251888

Experimental Protocol (Generalized):

  • To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen solvent (5 mL), add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the indicated temperature and monitor its progress by TLC.

  • After completion, neutralize the reaction with a dilute HCl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes is an important method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. Guanidine catalysts can act as Lewis bases to activate the silicon center of trimethylsilyl cyanide (TMSCN), facilitating the transfer of the cyanide group to the aldehyde.

Generalized Reaction Scheme:

Proposed Mechanism:

Cyanosilylation_Mechanism Catalyst This compound Activated_Complex [Catalyst-Si(CH3)3]+[CN]- Catalyst->Activated_Complex TMSCN (CH3)3SiCN TMSCN->Activated_Complex Intermediate Intermediate Adduct Activated_Complex->Intermediate Aldehyde R-CHO Aldehyde->Intermediate Product Cyanohydrin Silyl Ether Intermediate->Product

Caption: Proposed mechanism for guanidine-catalyzed cyanosilylation.

Quantitative Data Summary (Illustrative):

EntryAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde5CH2Cl20495
24-Methoxybenzaldehyde5Toluene25693
3Heptanal10Neat25889

Experimental Protocol (Generalized):

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (if any, 2 mL) under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).

  • Cool the mixture to the specified temperature and add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise.

  • Stir the reaction mixture and monitor by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by distillation or column chromatography if necessary.

Safety and Handling

This compound is a basic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound holds potential as a versatile and effective organocatalyst for various important organic transformations. The generalized protocols and illustrative data provided herein serve as a foundation for researchers to explore its catalytic activity. It is important to reiterate that optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, will be crucial for achieving high yields and selectivities for specific substrates.

Application of 2-Methyl-1-phenylguanidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and detailed protocols for the specific compound 2-Methyl-1-phenylguanidine are limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview of a closely related and well-researched analogue, N,N'-di-o-tolylguanidine (DTG) , as a representative example of a methyl-phenyl-guanidine derivative. The protocols and potential applications described herein are based on methodologies commonly used for this class of compounds and should be adapted and validated for this compound.

Introduction

Guanidine and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry due to their ability to engage in various biological interactions. The guanidinium group, being protonated at physiological pH, can act as a bioisostere for ammonium and imidazolium ions, enabling interactions with various receptors and enzymes. Phenylguanidine derivatives, in particular, have been explored for a range of therapeutic targets. The introduction of a methyl group on the phenyl ring, as in this compound, can significantly influence the compound's steric and electronic properties, potentially altering its pharmacological profile, including receptor affinity, selectivity, and metabolic stability.

One of the most notable applications of tolylguanidine derivatives is their interaction with sigma receptors. N,N'-di-o-tolylguanidine (DTG) is a high-affinity, non-selective agonist for both σ1 and σ2 sigma receptor subtypes.[1] Sigma receptors are implicated in a variety of neurological and psychiatric conditions, as well as in cancer, making ligands for these receptors valuable tools for research and potential therapeutic agents.[1][2]

Data Presentation: Biological Activity of N,N'-di-o-tolylguanidine (DTG)

The following table summarizes the binding affinity of N,N'-di-o-tolylguanidine (DTG) for sigma receptors. This data is representative of the type of quantitative information generated for this class of compounds.

CompoundReceptor SubtypeRadioligandAssay SystemIC50 (nM)Reference
N,N'-di-o-tolylguanidine (DTG)Sigma (non-selective)[³H]-(+)-3-PPPGuinea pig brain membranes3[2]
N,N'-di-o-tolylguanidine (DTG)σ1Not SpecifiedNot SpecifiedEqual affinity to σ2[1]
N,N'-di-o-tolylguanidine (DTG)σ2Not SpecifiedNot SpecifiedEqual affinity to σ1[1]

Experimental Protocols

Protocol 1: General Synthesis of Diarylguanidines

This protocol describes a general method for the synthesis of N,N'-disubstituted guanidines, such as N,N'-di-o-tolylguanidine, from the corresponding amine.

Materials:

  • o-toluidine

  • Carbon disulfide

  • Ethanol

  • Sodium hydroxide

  • Lead(II) nitrate

  • Ammonia solution

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Synthesis of N,N'-di-o-tolylthiourea:

    • Dissolve o-toluidine in ethanol.

    • Add carbon disulfide dropwise to the solution while stirring.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • The resulting thiourea derivative can be isolated by filtration and purified by recrystallization.

  • Synthesis of N,N'-di-o-tolylguanidine:

    • Suspend the N,N'-di-o-tolylthiourea in a solution of aqueous ammonia.

    • Add an aqueous solution of lead(II) nitrate dropwise with vigorous stirring.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, filter the reaction mixture to remove lead sulfide.

    • Extract the aqueous filtrate with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

    • The crude guanidine can be purified by conversion to its hydrochloride salt by treatment with ethereal HCl, followed by recrystallization.

Protocol 2: Sigma Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for sigma receptors, using guinea pig brain membranes.

Materials:

  • Guinea pig brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • --INVALID-LINK---3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (--INVALID-LINK---3-PPP) as the radioligand

  • Haloperidol (for non-specific binding determination)

  • Test compound (e.g., this compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, --INVALID-LINK---3-PPP at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

    • For the determination of total binding, add buffer instead of the test compound.

    • For the determination of non-specific binding, add a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol).

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Guanidine Formation o_toluidine o-toluidine reaction1 Reaction in Ethanol o_toluidine->reaction1 cs2 Carbon Disulfide cs2->reaction1 naoh NaOH naoh->reaction1 thiourea N,N'-di-o-tolylthiourea thiourea_input N,N'-di-o-tolylthiourea reaction1->thiourea reaction2 Reflux thiourea_input->reaction2 pb_nitrate Lead(II) Nitrate pb_nitrate->reaction2 nh3 Aqueous Ammonia nh3->reaction2 guanidine N,N'-di-o-tolylguanidine reaction2->guanidine

Caption: General workflow for the synthesis of N,N'-di-o-tolylguanidine.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis membranes Membrane Preparation (Guinea Pig Brain) incubation Incubate membranes, radioligand, and test compound at various concentrations membranes->incubation radioligand ³H-3-PPP radioligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Rapid Filtration incubation->filtration total_binding Total Binding (no test compound) total_binding->filtration nsb Non-specific Binding (+ Haloperidol) nsb->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 determination) counting->analysis

Caption: Workflow for a sigma receptor binding assay.

References

Application Notes and Protocols for 2-Methyl-1-phenylguanidine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and the known properties of analogous guanidine-containing ligands. As of the date of this document, there is a lack of specific published literature on the use of 2-Methyl-1-phenylguanidine as a ligand for metal complexes. Therefore, the experimental details provided are proposed methodologies intended to serve as a starting point for researchers in this area.

Introduction

Guanidines and their derivatives are a versatile class of nitrogen-rich compounds that have garnered significant interest as ligands in coordination chemistry.[1][2] Their strong σ-donating properties and the ability of the guanidinyl moiety to delocalize positive charge make them excellent candidates for stabilizing a wide range of metal ions in various oxidation states. This compound, a simple substituted guanidine, offers potential as a monodentate or bidentate chelating ligand. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the formation of metal complexes, along with application notes for potential research directions.

Synthesis of the Ligand: this compound

A common route for the synthesis of N-arylguanidines involves the reaction of an amine with a guanylating agent.[3] The following protocol describes a potential synthesis of this compound from 2-methylaniline.

Proposed Synthesis of this compound

Materials:

  • 2-Methylaniline

  • Cyanamide

  • Scandium (III) triflate (Sc(OTf)₃) (catalyst)[4]

  • Water (deionized)

  • Chloroform

  • Methanol

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 2-methylaniline (1 equivalent) and cyanamide (1.2 equivalents) in deionized water.

  • Add a catalytic amount of Sc(OTf)₃ (0.1 equivalents) to the solution.

  • Stir the reaction mixture at 100°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and wash with chloroform (3 x 20 mL) to remove any unreacted starting material.

  • Concentrate the aqueous layer under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a chloroform-methanol mixture as the eluent to obtain pure this compound.[4]

Synthesis of Metal Complexes

The following are generalized protocols for the synthesis of transition metal complexes with this compound. These can be adapted for various metal salts.

General Protocol for the Synthesis of a Copper(II) Complex

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in warm ethanol.

  • In a separate flask, dissolve CuCl₂ (1 equivalent) in ethanol.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature, promoting the precipitation of the complex.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

General Protocol for the Synthesis of a Palladium(II) Complex

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(NCCH₃)₂])

  • Dichloromethane

Procedure:

  • Dissolve this compound (2 equivalents) in dichloromethane.

  • In a separate flask, dissolve [PdCl₂(NCCH₃)₂] (1 equivalent) in dichloromethane.

  • Add the ligand solution dropwise to the palladium precursor solution at room temperature with vigorous stirring.

  • Stir the reaction mixture for 12-24 hours at room temperature.

  • Reduce the volume of the solvent under vacuum to induce precipitation.

  • Filter the solid product, wash with a small amount of cold dichloromethane, and dry in a desiccator.

Characterization of Metal Complexes

The synthesized complexes should be characterized using a variety of analytical and spectroscopic techniques to determine their structure and properties.

Technique Purpose Expected Observations for Guanidine Complexes
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
FT-IR Spectroscopy To identify the coordination of the ligand to the metal center.A shift in the C=N stretching frequency of the guanidine ligand upon coordination. Appearance of new bands corresponding to metal-ligand bonds in the far-IR region.
UV-Vis Spectroscopy To study the electronic transitions within the complex.d-d transitions for transition metal complexes, and ligand-to-metal charge transfer (LMCT) bands.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the ligand upon coordination.
Mass Spectrometry To confirm the molecular weight of the complex.A molecular ion peak corresponding to the expected mass of the complex.
X-ray Crystallography To determine the solid-state structure of the complex.Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Application Notes

Antimicrobial Agents

Metal complexes, particularly those of copper, are known to exhibit significant antimicrobial activity.[5][6][7][8][9] The mechanism of action often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death of the microorganism.[5]

Proposed Application: The copper(II) complex of this compound could be investigated as a potential antibacterial and antifungal agent.

Experimental Workflow:

  • Synthesize and characterize the copper(II) complex.

  • Perform in vitro antimicrobial screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Investigate the mechanism of action by conducting ROS generation assays, DNA interaction studies (e.g., gel electrophoresis), and cell membrane permeability assays.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesize Cu(II) Complex Characterization Characterize Complex (FT-IR, UV-Vis, etc.) Synthesis->Characterization MIC Determine MIC (Broth Microdilution) Characterization->MIC ROS ROS Generation Assay MIC->ROS DNA_Interaction DNA Interaction Studies MIC->DNA_Interaction Membrane_Permeability Membrane Permeability Assay MIC->Membrane_Permeability

Proposed experimental workflow for antimicrobial screening.
Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are widely used as catalysts in various organic transformations, such as cross-coupling reactions. Guanidine ligands can modulate the electronic and steric properties of the metal center, influencing catalytic activity.

Proposed Application: The palladium(II) complex of this compound could be explored as a catalyst for Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow:

  • Synthesize and characterize the palladium(II) complex.

  • Set up a model Suzuki-Miyaura reaction (e.g., coupling of an aryl halide with an arylboronic acid).

  • Screen the catalytic activity of the synthesized complex under various reaction conditions (e.g., temperature, base, solvent).

  • Analyze the reaction products by gas chromatography or NMR spectroscopy to determine the yield and turnover number.

Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synth_Pd Synthesize Pd(II) Complex Char_Pd Characterize Complex Synth_Pd->Char_Pd Reaction_Setup Set up Suzuki-Miyaura Reaction (Aryl Halide + Arylboronic Acid) Char_Pd->Reaction_Setup Add_Catalyst Add Pd(II) Complex Reaction_Setup->Add_Catalyst Reaction_Conditions Vary Conditions (Temp, Base, Solvent) Add_Catalyst->Reaction_Conditions Analysis Analyze Products (GC, NMR) Reaction_Conditions->Analysis Yield Determine Yield and TON Analysis->Yield

Workflow for evaluating catalytic activity.

Proposed Signaling Pathway for Antimicrobial Activity

The antimicrobial action of copper complexes is often multifactorial. A proposed signaling pathway leading to bacterial cell death is illustrated below.

Antimicrobial_Signaling_Pathway Cu_Complex Cu(II)-Guanidine Complex Cell_Membrane Bacterial Cell Membrane Cu_Complex->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Internalization Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Inactivation Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Proposed mechanism of antimicrobial action.

References

Application Notes & Protocols for a High-Throughput Screening Platform to Assess the Cytotoxicity of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine derivatives are a class of organic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1][2] These compounds have shown potential in various therapeutic areas, including anticancer and antimicrobial applications.[2] 2-Methyl-1-phenylguanidine is a specific derivative whose cytotoxic profile is of interest for potential therapeutic applications or toxicological assessment. Cytotoxicity assays are essential tools in drug development and toxicology to evaluate the potential of a compound to cause cell damage or death.[3][4] This document provides a detailed experimental design for testing the cytotoxicity of this compound using a two-tiered in vitro screening approach. The primary screen utilizes a metabolic assay to assess cell viability, followed by a secondary assay to elucidate the mechanism of cell death.

Principle of Assays

The experimental design employs two distinct assays to provide a comprehensive cytotoxic profile of this compound.

  • Primary Screening - Resazurin Reduction Assay: This assay is a colorimetric method that measures the metabolic activity of viable cells.[5] The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in metabolically active cells. The intensity of the color change is directly proportional to the number of viable cells. This assay is a rapid and sensitive method for determining the dose-dependent effect of the test compound on cell viability and for calculating the half-maximal inhibitory concentration (IC50).

  • Secondary Screening - Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the quantification of different cell populations and provides insight into the mode of cell death induced by the compound.[6]

Experimental Workflow

The overall experimental workflow is designed to be systematic and efficient, moving from a broad assessment of cytotoxicity to a more detailed mechanistic study.

G cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_primary Phase 3: Primary Screen cluster_secondary Phase 4: Secondary Screen cell_culture Cell Line Selection & Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound (24, 48, 72 hours) seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment resazurin_assay Resazurin Assay (Metabolic Activity) treatment->resazurin_assay plate_reading Measure Absorbance/ Fluorescence resazurin_assay->plate_reading ic50_calc Data Analysis: IC50 Determination plate_reading->ic50_calc apoptosis_prep Cell Harvesting & Staining (Annexin V/PI) ic50_calc->apoptosis_prep Select doses around IC50 end_point Final Report & Interpretation ic50_calc->end_point flow_cytometry Flow Cytometry Analysis apoptosis_prep->flow_cytometry apoptosis_analysis Quantify Apoptosis & Necrosis flow_cytometry->apoptosis_analysis apoptosis_analysis->end_point

Caption: Experimental workflow for cytotoxicity testing.

Detailed Protocols

1. Cell Line Selection and Culture

A panel of human cancer cell lines is recommended to assess the cytotoxic potential across different tissue origins.[7] Suggested cell lines include:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HCT116: Human colorectal carcinoma[8]

  • HepG2: Human hepatocellular carcinoma

Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Protocol for Primary Cytotoxicity Screening (Resazurin Assay)

  • Materials:

    • Selected cell lines

    • Complete culture medium

    • 96-well clear-bottom black plates

    • This compound

    • Resazurin sodium salt

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubation: Incubate the plate for 24, 48, and 72 hours.

    • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the fluorescence or absorbance (570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

3. Protocol for Secondary Screening (Annexin V-FITC/PI Apoptosis Assay)

  • Materials:

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to the IC50 and 2x IC50 values determined from the primary screen. Include an untreated control. Incubate for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

    • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Q1 (Annexin V-/PI+): Necrotic cells

      • Q2 (Annexin V+/PI+): Late apoptotic cells

      • Q3 (Annexin V+/PI-): Early apoptotic cells

      • Q4 (Annexin V-/PI-): Live cells

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound on Different Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM) ± SD
A549 2445.2 ± 3.1
4828.7 ± 2.5
7215.9 ± 1.8
MCF-7 2462.8 ± 4.5
4841.3 ± 3.9
7225.1 ± 2.2
HCT116 2438.5 ± 2.9
4822.1 ± 1.7
7211.4 ± 1.3
HepG2 2475.1 ± 5.8
4850.6 ± 4.2
7233.8 ± 3.0

Table 2: Apoptosis Analysis in A549 Cells after 24-hour Treatment

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Untreated Control 095.2 ± 2.12.5 ± 0.51.1 ± 0.31.2 ± 0.4
This compound IC50 (45.2)48.9 ± 3.525.7 ± 2.820.3 ± 2.15.1 ± 0.9
2x IC50 (90.4)15.3 ± 1.935.1 ± 3.242.8 ± 3.76.8 ± 1.1

Potential Signaling Pathway

Guanidine derivatives have been shown to induce cell death through various mechanisms, including the induction of apoptosis via mitochondrial pathways.[9] The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G compound This compound mitochondria Mitochondrial Stress compound->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

Application Notes and Protocols: High-Throughput Screening of 2-Methyl-1-phenylguanidine for Serotonin Transporter (SERT) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical high-throughput screening (HTS) assay for the identification of inhibitors of the serotonin transporter (SERT), using 2-Methyl-1-phenylguanidine as an example test compound. This application is based on the structural characteristics of the molecule and its potential to interact with monoamine transporters. No direct experimental evidence for the interaction of this compound with SERT has been publicly reported. These notes are for illustrative and educational purposes to demonstrate a potential HTS workflow.

Introduction

The serotonin transporter (SERT), a key member of the monoamine transporter family, plays a crucial role in regulating serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft.[1][2][3] Dysregulation of SERT function has been implicated in various neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder, making it a prime target for therapeutic intervention.[1][4] High-throughput screening (HTS) provides an efficient platform for the identification of novel SERT inhibitors from large compound libraries.[5]

This document outlines a detailed protocol for a cell-based HTS assay to screen for potential inhibitory activity of compounds, such as this compound, against the human serotonin transporter. The assay is based on the principle of competitive inhibition of radiolabeled serotonin ([³H]5-HT) uptake in cells stably expressing human SERT.

Signaling Pathway and Mechanism of Action

The serotonin transporter is a sodium- and chloride-dependent symporter. The transport of serotonin into the presynaptic neuron is coupled to the co-transport of Na⁺ and Cl⁻ ions down their electrochemical gradients, and the counter-transport of K⁺.[2] Inhibitors of SERT block this reuptake process, leading to an increase in the extracellular concentration of serotonin and prolonged activation of postsynaptic serotonin receptors.

SERT_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT_ext Serotonin (5-HT) SERT SERT 5HT_ext->SERT Na_ext Na+ Na_ext->SERT Cl_ext Cl- Cl_ext->SERT 5HT_int Serotonin (5-HT) SERT->5HT_int Na_int Na+ SERT->Na_int Cl_int Cl- SERT->Cl_int K_ext K_ext SERT->K_ext K_int K+ K_int->SERT Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->SERT

Caption: Hypothetical mechanism of SERT inhibition by this compound.

Experimental Workflow

The HTS workflow is designed for efficiency and automation, progressing from primary screening of a large compound library to secondary confirmation and dose-response analysis of initial hits.

HTS_Workflow start Start prep Compound Library Preparation (incl. This compound) start->prep primary Primary HTS (Single Concentration) prep->primary cell_prep hSERT-HEK293 Cell Plating (96-well plates) cell_prep->primary data_analysis1 Data Analysis (Hit Identification) primary->data_analysis1 hit_confirm Hit Confirmation (Re-testing of Hits) data_analysis1->hit_confirm dose_response Dose-Response Assay (IC50 Determination) hit_confirm->dose_response data_analysis2 Data Analysis (Potency and Efficacy) dose_response->data_analysis2 end End data_analysis2->end

Caption: High-throughput screening workflow for SERT inhibitors.

Data Presentation

Quantitative data from the screening and subsequent assays should be organized for clear comparison and interpretation.

Table 1: Hypothetical Primary HTS Results for Selected Compounds

Compound IDCompound NameConcentration (µM)% Inhibition of [³H]5-HT UptakeHit (Yes/No)
C001This compound1085.2Yes
C002Fluoxetine (Positive Control)1098.5Yes
C003DMSO (Negative Control)-0.5No
C004Compound X1012.3No
C005Compound Y1055.6Yes

Table 2: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
148.9 ± 4.2
1085.2 ± 2.8
10095.1 ± 1.9
IC₅₀ (µM) 1.2

Experimental Protocols

Primary High-Throughput Screening Assay Protocol

Objective: To identify compounds that inhibit [³H]5-HT uptake in hSERT-expressing cells by at least 50% at a single concentration.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Fluoxetine (positive control)

  • DMSO (negative control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]5-HT (radiolabeled serotonin)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed hSERT-HEK293 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare a master plate containing test compounds, positive control (10 µM Fluoxetine), and negative control (DMSO) in KRH buffer.

    • Aspirate the culture medium from the cell plate and wash once with KRH buffer.

    • Add 50 µL of the compound solutions from the master plate to the corresponding wells of the cell plate.

  • [³H]5-HT Uptake:

    • Prepare a solution of [³H]5-HT in KRH buffer at a final concentration of 20 nM.

    • Add 50 µL of the [³H]5-HT solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Termination of Uptake:

    • Aspirate the solution from the wells.

    • Wash the cells three times with ice-cold KRH buffer to remove unincorporated [³H]5-HT.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of 1% SDS to each well to lyse the cells.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Dose-Response Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the hit compounds.

Procedure: This protocol is similar to the primary screening protocol with the following modifications:

  • Compound Preparation: Prepare serial dilutions of the hit compounds (e.g., this compound) in DMSO, typically ranging from 0.01 µM to 100 µM.

  • Data Analysis:

    • Calculate the percentage inhibition for each concentration relative to the positive and negative controls.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The described HTS assay provides a robust and reliable method for the identification and characterization of novel inhibitors of the serotonin transporter. While the application of this assay to this compound is hypothetical, the protocols and workflows presented serve as a comprehensive guide for screening similar small molecules against this important therapeutic target. Further validation and secondary assays would be required to confirm the mechanism of action and selectivity of any identified hits.

References

Application Notes and Protocols for the Quantification of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylguanidine is a substituted guanidine compound of interest in various fields, including pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control purposes. Due to the limited availability of specific analytical methods for this compound, this document provides detailed application notes and protocols adapted from established methods for similar guanidine derivatives. The methodologies described herein are intended to serve as a starting point for the development and validation of specific assays for this compound.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of guanidine compounds. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying polar compounds like this compound. Reversed-phase chromatography is often the method of choice. Detection can be achieved using a UV detector, typically in the range of 220-260 nm, or for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of guanidine compounds, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. This method offers high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound, based on typical performance characteristics of analytical methods for similar guanidine derivatives. These values should be experimentally determined and validated for the specific matrix and instrumentation used.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL5 ng/mL
Linearity Range 0.15 - 50 µg/mL0.5 - 1000 ng/mL5 - 2000 ng/mL
Recovery (%) 85 - 105%90 - 110%80 - 100%
Precision (%RSD) < 15%< 10%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]+ and a stable product ion.

Protocol 2: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

This protocol is suitable for the quantification of this compound in tablets or capsules.

1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to one average tablet weight.

    • Transfer to a volumetric flask and add the diluent to about 70% of the volume.

    • Sonicate for 15 minutes to dissolve the active ingredient.

    • Bring to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: Photodiode Array (PDA) or UV-Vis Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by scanning the UV spectrum of a standard solution (likely around 240 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Figure 1: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (CYP450) parent->hydroxylation demethylation N-Demethylation parent->demethylation glucuronidation Glucuronidation (UGTs) hydroxylation->glucuronidation sulfation Sulfation (SULTs) hydroxylation->sulfation demethylation->glucuronidation excretion Excretion (Urine/Feces) glucuronidation->excretion sulfation->excretion

Figure 2: Hypothetical metabolic pathway of this compound.

Disclaimer: The protocols and data presented in these application notes are intended for informational purposes only and are based on methodologies for structurally related compounds. It is essential to perform in-house method development, optimization, and validation for the specific application and matrix to ensure accurate and reliable results. The purchase and use of an analytical standard for this compound is a prerequisite for obtaining accurate quantitative data.

Application Notes and Protocols for the Functionalization of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical modification of 2-Methyl-1-phenylguanidine, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below describe key functionalization reactions, including N-acylation and N-alkylation, to generate a diverse library of derivatives for screening and optimization in drug discovery programs.

Introduction

Guanidine-containing compounds are a prominent class of molecules in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The guanidinium group, being protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets. This compound offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Functionalization of the guanidine nitrogens can significantly impact the molecule's potency, selectivity, and pharmacokinetic profile.

I. General Functionalization Strategies

The primary sites for functionalization on this compound are the nitrogen atoms of the guanidine moiety. The presence of a methyl group on one nitrogen and a phenyl group on another creates a nuanced reactivity profile. The two main strategies for derivatization are N-acylation and N-alkylation.

Experimental Workflow for Functionalization

General Experimental Workflow start Start with This compound reaction Functionalization Reaction (N-Acylation or N-Alkylation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Functionalized Product characterization->end

Caption: General workflow for the functionalization of this compound.

II. Experimental Protocols

A. N-Acylation of this compound

N-acylation introduces an acyl group onto one of the guanidine nitrogens, a common strategy to modulate the basicity and lipophilicity of the parent compound. This can be achieved using acylating agents such as acyl chlorides or anhydrides.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylated product.

  • Characterize the purified product by NMR and mass spectrometry.

Table 1: Representative Data for N-Acylation Reactions

Acylating AgentProductReaction Time (h)Yield (%)
Benzoyl ChlorideN-Benzoyl-2-methyl-1-phenylguanidine385
Acetyl ChlorideN-Acetyl-2-methyl-1-phenylguanidine292
Propionyl ChlorideN-Propionyl-2-methyl-1-phenylguanidine2.588
B. N-Alkylation of this compound

N-alkylation introduces an alkyl group, which can alter the steric and electronic properties of the guanidine, potentially leading to changes in biological activity.

Protocol 2: N-Alkylation using an Alkyl Halide

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ACN, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the final product by NMR and mass spectrometry.

Table 2: Representative Data for N-Alkylation Reactions

Alkylating AgentProductReaction Time (h)Yield (%)
Methyl Iodide1,2-Dimethyl-3-phenylguanidine2475
Benzyl BromideN-Benzyl-2-methyl-1-phenylguanidine1882
Ethyl BromideN-Ethyl-2-methyl-1-phenylguanidine2478

III. Biological Activity and Potential Signaling Pathways

Derivatives of phenylguanidine have shown promising antimicrobial and antifungal activities.[4][5] The positively charged guanidinium group is thought to interact with and disrupt the integrity of microbial cell membranes, leading to cell death.

Potential Mechanism of Antimicrobial Action

Postulated Antimicrobial Signaling Pathway compound Functionalized This compound membrane Bacterial Cell Membrane (Negatively Charged) compound->membrane Targets interaction Electrostatic Interaction & Membrane Binding membrane->interaction disruption Membrane Disruption & Pore Formation interaction->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: A postulated pathway for the antimicrobial action of functionalized phenylguanidines.

The functionalization of this compound can enhance this activity by optimizing the lipophilicity for better membrane penetration or by introducing additional pharmacophoric features that interact with other cellular targets.

IV. Conclusion

The protocols described in these application notes provide a robust framework for the synthesis of a diverse range of this compound derivatives. By systematically applying N-acylation and N-alkylation strategies, researchers can generate novel compound libraries for screening in various therapeutic areas, particularly in the discovery of new antimicrobial and antifungal agents. The provided workflows and data serve as a valuable resource for scientists and professionals in the field of drug development.

References

Application Notes and Protocols for 2-Methyl-1-phenylguanidine as a Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific pharmacological properties and detailed experimental protocols for 2-Methyl-1-phenylguanidine is limited in publicly available scientific literature. The following application notes and protocols are based on the pharmacological profiles of structurally related substituted phenylguanidine derivatives and general methodologies in pharmacology. Researchers should consider this document as a foundational guide for initiating investigations into the bioactivity of this compound.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Substituted phenylguanidines have been explored for their potential as modulators of various receptors, including N-methyl-D-aspartate (NMDA) receptors and sigma receptors. This compound, a member of this class, represents a potential tool for researchers investigating these and other signaling pathways. These application notes provide a starting point for the pharmacological characterization of this compound.

Potential Pharmacological Targets and Applications

Based on the activity of structurally similar compounds, this compound could be investigated for its interaction with several key pharmacological targets.

NMDA Receptor Modulation

Structurally related N,N'-diarylguanidine derivatives have demonstrated activity as noncompetitive antagonists of the NMDA receptor. For instance, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine has been shown to have a high affinity for the NMDA receptor ion channel site.[1] This suggests that this compound could be explored as a potential modulator of NMDA receptor activity, which is implicated in numerous neurological processes and disorders, including synaptic plasticity, excitotoxicity, and neurodegenerative diseases.

Sigma Receptor Binding

Diarylguanidines are also known to interact with sigma receptors.[1] The sigma-1 and sigma-2 receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[1] The affinity of this compound for sigma receptors could be a key area of investigation.

Quantitative Data on a Structurally Related Compound

To provide a reference point for researchers, the following table summarizes the in vitro binding affinities of a structurally analogous compound, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, for the NMDA and sigma receptors.[1]

CompoundTarget ReceptorAssay RadioligandIC50 (nM)
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Receptor Ion Channel[3H]-MK-80136
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineSigma Receptors[3H]-DTG2540

This data is for a structurally related compound and should be used as a preliminary guide for designing experiments for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the pharmacological characterization of this compound.

Radioligand Binding Assay for NMDA and Sigma Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for NMDA and sigma receptors using rat or guinea pig brain membrane homogenates.

Materials:

  • This compound

  • Rat or guinea pig brain membrane homogenate

  • Radioligand for NMDA receptor: [3H]-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]-MK-801)

  • Radioligand for sigma receptors: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known ligand for each receptor)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of the radioligands and non-specific binding controls.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Assay buffer

    • Brain membrane homogenate

    • Increasing concentrations of this compound (or vehicle for total binding, or non-specific control)

    • Radioligand ([3H]-MK-801 for NMDA receptor assay, [3H]-DTG for sigma receptor assay)

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving the potential targets of this compound, the NMDA and sigma receptors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Sigma_Receptor Sigma Receptor Cellular_Response Cellular Response Sigma_Receptor->Cellular_Response Compound This compound Compound->NMDA_Receptor Antagonist? Compound->Sigma_Receptor Modulator? Glutamate Glutamate Glutamate->NMDA_Receptor Ca_Influx->Cellular_Response

Caption: Hypothetical interaction of this compound with NMDA and Sigma receptors.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Compound, Radioligand, Membrane Homogenate) B Incubate Reagents in 96-well Plate A->B C Filter and Wash to Separate Bound and Free Ligand B->C D Scintillation Counting C->D E Data Analysis (Calculate IC50) D->E

Caption: General workflow for a radioligand binding assay.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-1-phenylguanidine synthesis.

Experimental Protocols

Two common synthetic routes for preparing substituted guanidines are presented here, adapted for the synthesis of this compound.

Method A: Reaction of N-Methylaniline with Cyanamide

This protocol is adapted from the synthesis of related phenylguanidines.

  • Reaction Setup: To a solution of N-methylaniline in a suitable solvent (e.g., water or an organic solvent like toluene), add an acid catalyst (e.g., hydrochloric acid or a Lewis acid like scandium triflate).

  • Addition of Cyanamide: Slowly add a solution of cyanamide to the reaction mixture. The molar ratio of N-methylaniline to cyanamide is typically in the range of 1:1 to 1:1.5.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 100°C. The reaction time can vary from a few hours to 24 hours.

  • Work-up: After cooling, the reaction mixture is typically washed with an organic solvent to remove unreacted starting materials. The aqueous layer containing the guanidinium salt is then basified to precipitate the free guanidine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Method B: Reaction of Phenylcyanamide with Methylamine

This is another potential route, following the general principle of guanidine synthesis.

  • Reaction Setup: Dissolve phenylcyanamide in a suitable solvent.

  • Addition of Methylamine: Add an aqueous solution of methylamine to the reaction mixture. The reaction is often carried out at room temperature.

  • Reaction Time: Stir the mixture for a period of 12 to 24 hours.

  • Work-up and Purification: The work-up and purification steps are similar to Method A.

Troubleshooting Guide

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side Reactions: Guanidine synthesis can be prone to side reactions, such as the formation of ureas or self-condensation of cyanamide.

  • Suboptimal pH: The pH of the reaction medium is crucial. For the reaction of an amine with cyanamide, an acidic pH is generally required to activate the cyanamide.

  • Reagent Purity: Impurities in the starting materials (N-methylaniline, cyanamide) can interfere with the reaction.

  • Product Loss During Work-up: The product might be lost during extraction or purification steps. Guanidines are basic and can be soluble in acidic aqueous solutions.

Q2: I am observing the formation of a significant amount of an insoluble white precipitate. What could it be?

A2: This is likely due to the polymerization or self-condensation of cyanamide, especially under neutral or basic conditions, to form melamine and related compounds. To minimize this, ensure the reaction is carried out under acidic conditions and that the cyanamide is added slowly to the reaction mixture.

Q3: My purified product seems to be unstable and decomposes over time. How can I improve its stability?

A3: Guanidines are strong bases and can be susceptible to degradation, especially when exposed to air (CO2) or moisture. It is often preferable to store the product as a stable salt, such as the hydrochloride or carbonate salt.

Q4: How can I effectively purify my this compound?

A4: Purification can be challenging due to the basicity of guanidines.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel chromatography can be used, but it's important to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking and decomposition on the column.

  • Acid-Base Extraction: You can purify the product by dissolving it in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure guanidine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the reaction between N-methylaniline and cyanamide?

A1: The acid catalyst protonates the cyanamide, making it a more reactive electrophile for the nucleophilic attack by the amine (N-methylaniline).

Q2: Can I use a different guanidinylating reagent instead of cyanamide?

A2: Yes, other guanidinylating reagents such as S-methylisothiourea salts or N,N'-di-Boc-N''-triflylguanidine can be used. These reagents can sometimes offer better yields and fewer side products but may be more expensive.

Q3: What analytical techniques are suitable for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting materials and byproducts, potentially leading to a cleaner reaction and higher yield.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of related guanidine compounds, which can provide insights into optimizing the synthesis of this compound.

Table 1: Synthesis of Phenylguanidine Hydrogencarbonate from Aniline and Cyanamide

ParameterValueYieldReference
Reactants Aniline, Cyanamide, HCl94.5%[1]
Solvent Water[1]
Temperature 87°C[1]
Reaction Time 3 hours[1]

Table 2: Synthesis of N-methyl-N'-nitroguanidine from Nitroguanidine and Methylamine

ParameterValueYieldPurityReference
Reactants Nitroguanidine, Methylamine85.4%100% (HPLC)[2]
Solvent Water[2]
Temperature 20-25°C[2]
Reaction Time 24 hours[2]

Visualizations

Diagram 1: Experimental Workflow for Method A

MethodA_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Mix N-methylaniline and Acid Catalyst add_cyanamide Add Cyanamide Solution prep_reactants->add_cyanamide Transfer to Reaction Vessel heat_mixture Heat Mixture (80-100°C) add_cyanamide->heat_mixture Stir wash_mixture Wash with Organic Solvent heat_mixture->wash_mixture Cool Down basify Basify Aqueous Layer wash_mixture->basify purify Purify Product basify->purify

Caption: Workflow for the synthesis of this compound via Method A.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_LowYield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions suboptimal_ph Suboptimal pH start->suboptimal_ph impure_reagents Impure Reagents start->impure_reagents optimize_workup Optimize Work-up Procedure start->optimize_workup Consider Product Loss increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp adjust_ph Adjust pH side_reactions->adjust_ph suboptimal_ph->adjust_ph purify_reagents Purify Starting Materials impure_reagents->purify_reagents

Caption: Troubleshooting guide for addressing low reaction yields.

References

Optimizing reaction conditions for 2-Methyl-1-phenylguanidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 2-Methyl-1-phenylguanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound and related N-aryl-N'-alkylguanidines involve the coupling of an amine with a guanylating agent. The two most direct approaches are:

  • Reaction of Aniline with a Methyl-Guanylating Agent: This involves reacting aniline with a reagent like N-methyl-S-methylisothiourea or N-methyl-1H-pyrazole-1-carboxamidine.

  • Reaction of Methylamine with a Phenyl-Guanylating Agent: This route uses methylamine and a reagent like N-phenyl-S-methylisothiourea or N,N'-Di-Boc-N''-phenyl-1H-pyrazole-1-carboxamidine. A common and cost-effective alternative involves the reaction of aniline hydrochloride with cyanamide to form phenylguanidine, which would then require a subsequent selective N-methylation step.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures) to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can help identify the spots. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progression.

Q3: What is the best way to purify the final product?

A3: Due to the basic nature of the guanidine group, purification is often best achieved by converting the free base into a salt, such as a hydrochloride (HCl) or nitrate salt. This allows for purification via recrystallization, which is effective at removing inorganic impurities and unreacted starting materials. The salt can then be used directly or neutralized with a base to yield the pure guanidine free base. Chromatographic purification on silica gel can be problematic due to the high basicity of guanidines, but it is feasible with solvent systems containing a small amount of a basic modifier like triethylamine or ammonia in methanol.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts depend on the chosen route but can include:

  • Unreacted Starting Materials: Aniline, methylamine, or the guanylating agent.

  • Symmetrically Substituted Guanidines: Formation of 1,3-diphenylguanidine or 1,3-dimethylguanidine if the guanylating reagent can react with itself or if transamination occurs.

  • Over-Alkylated Products: If a methylation step is used, di- or tri-methylated guanidine species could form.

  • Urea/Thiourea Derivatives: If the guanylating agent degrades or reacts with water, corresponding urea or thiourea byproducts may be observed.

Experimental Protocol: Synthesis via Guanylation of Aniline

This protocol describes a common method for synthesizing N,N'-disubstituted guanidines, adapted for this compound. The key step is the reaction of an amine (aniline) with a pre-formed carbodiimide, which acts as the guanylating agent precursor.

Materials:

  • N-Methyl-N'-phenylthiourea

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Carbodiimide Formation (In Situ):

    • To a solution of N-methyl-N'-phenylthiourea (1.0 eq) in dry DCM (0.2 M), add EDC-HCl (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC for the consumption of the thiourea. This step forms the reactive N-methyl-N'-phenylcarbodiimide intermediate.

  • Guanidylation Reaction:

    • To the solution containing the in-situ generated carbodiimide, add aniline (1.0 eq) followed by a tertiary amine base such as TEA or DIPEA (1.2 eq).

    • Stir the reaction mixture at room temperature. Reaction times can vary from 12 to 24 hours. Monitor the reaction by TLC until the aniline spot has been consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification as Hydrochloride Salt:

    • Dissolve the crude product in a minimal amount of diethyl ether or ethyl acetate.

    • Add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Optimizing Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and minimizing impurities. The following table summarizes key variables and their typical ranges based on syntheses of related N-aryl guanidines.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forced)Typical Yield Range (%)Notes
Guanylating Agent N,N'-Di-Boc-pyrazole-carboxamidineS-MethylisothioureaCyanamide50-90%Choice depends on availability and reactivity of the amine.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Dimethylformamide (DMF)-Acetonitrile often provides better yields than non-polar solvents.[1]
Temperature 0 °C to Room TempRoom Temp to 60 °C80 °C to 100 °C-Higher temperatures may be needed for less nucleophilic anilines but can increase byproduct formation.
Base None / DIPEATriethylamine (TEA)Potassium Carbonate (K₂CO₃)-A base is often required to neutralize liberated acid, especially when using salt forms of reagents.[1]
Reaction Time 12 - 24 hours4 - 12 hours1 - 4 hours-Monitor by TLC to avoid decomposition from prolonged heating.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem: Low or No Product Yield

Possible CauseRecommended Solution
1. Inactive Guanylating Agent The guanylating agent (e.g., S-methylisothiourea, carbodiimide) may have degraded. Use a fresh batch or verify the activity of the current stock.
2. Low Nucleophilicity of Aniline Aniline is less nucleophilic than aliphatic amines. The reaction may require more forcing conditions. Increase the reaction temperature or extend the reaction time.
3. Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 eq) of the guanylating agent can sometimes improve conversion of the limiting amine.
4. Inefficient Carbodiimide Formation If using a thiourea/EDC route, ensure the activation step is complete before adding the amine. Consider using a different coupling agent like Mukaiyama's reagent.
5. Presence of Water Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the reactive intermediates.

Problem: Multiple Products Observed on TLC

Possible CauseRecommended Solution
1. Formation of Symmetric Byproducts This can occur if the guanylating agent self-condenses or if transamination occurs. Try adding the amine slowly to the solution of the guanylating agent to favor the desired reaction.
2. Over-alkylation If a separate alkylation step is performed, dialkylation can be an issue. Use a milder alkylating agent or precisely control the stoichiometry (1.0 eq of alkylating agent).
3. Product Decomposition Guanidines can be unstable under harsh conditions (e.g., prolonged high heat or strong acid/base). Minimize reaction time and use moderate temperatures. Convert the product to its salt form for better stability during storage.

Problem: Difficulty in Product Purification

Possible CauseRecommended Solution
1. Product is Highly Polar/Basic The basic guanidine group can cause streaking on silica gel columns. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape.
2. Co-elution of Impurities If column chromatography is ineffective, convert the crude product to its hydrochloride salt. The salt often has different solubility properties, allowing for purification by recrystallization from a suitable solvent system (e.g., Ethanol/Ether).
3. Presence of Inorganic Salts If reagents like EDC-HCl are used, inorganic byproducts may contaminate the product. Perform an aqueous work-up (washing with water or bicarbonate solution) before purification to remove water-soluble salts.

Visual Guides

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// Nodes start [label="Starting Materials\n(Aniline, Guanylating Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction in\nAnhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; drying [label="Drying & Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Salt Formation & Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure Product\n(this compound HCl)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reaction [label="Add Reagents"]; reaction -> workup [label="Reaction Complete"]; workup -> drying [label="Isolate Organic Phase"]; drying -> purification [label="Crude Product"]; purification -> product [label="Isolate Crystals"]; }

Caption: General workflow for synthesis and purification.

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-Methyl-1-phenylguanidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, due to the presence of a nonpolar phenyl group, is expected to have limited solubility in aqueous solutions. Its guanidine group suggests that its solubility will be highly dependent on the pH of the medium. Generally, it is anticipated to be more soluble in organic solvents than in water. For instance, a related compound, 2-phenylguanidine, exhibits low solubility in water, approximately 0.05 g per 100 mL.[1]

Q2: Why is the solubility of my this compound sample poor even in organic solvents?

A2: Several factors can contribute to poor solubility, even in organic solvents. These include the crystalline form of the compound, the presence of impurities, and the temperature of the solvent. Highly crystalline solids often have lower solubility. Additionally, the polarity of the organic solvent plays a crucial role; "like dissolves like" is a guiding principle.

Q3: What are the primary strategies to improve the solubility of this compound?

A3: The primary strategies for enhancing the solubility of poorly soluble compounds like this compound can be categorized into physical and chemical modifications.[2] Physical methods include particle size reduction (micronization) and the use of solid dispersions.[2] Chemical methods involve pH adjustment, the use of co-solvents, salt formation, and complexation with agents like cyclodextrins.[2]

Q4: How does pH affect the solubility of this compound?

A4: The guanidine group in this compound is basic and can be protonated at acidic pH. This protonation leads to the formation of a more polar, charged species, which is generally more soluble in aqueous solutions.[1] Therefore, decreasing the pH of the aqueous medium is a viable strategy to enhance its solubility.

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, co-solvents can be very effective. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[3][4] Common co-solvents used in laboratories include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

Troubleshooting Guides

Issue 1: this compound precipitates out of aqueous solution.

This is a common issue, particularly when an organic stock solution is diluted into an aqueous buffer.

Troubleshooting Workflow:

start Precipitation Observed check_ph Is the aqueous solution buffered? start->check_ph adjust_ph Adjust pH to < 7 check_ph->adjust_ph No check_concentration Is the final concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes use_cosolvent Add a co-solvent to the aqueous buffer check_concentration->use_cosolvent No success Solubility Improved reduce_concentration->success use_cyclodextrin Consider cyclodextrin complexation use_cosolvent->use_cyclodextrin fail Still Precipitates use_cosolvent->fail use_cyclodextrin->success use_cyclodextrin->fail

Caption: Troubleshooting workflow for precipitation in aqueous solutions.

Corrective Actions & Protocols:

  • pH Adjustment: The guanidine functional group is basic. Lowering the pH of the aqueous medium will protonate the molecule, increasing its polarity and solubility.

    • Protocol for pH Adjustment:

      • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

      • Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.0.

      • Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.

      • Observe for precipitation immediately and after a set incubation period (e.g., 1 hour).

      • Determine the lowest pH at which the compound remains soluble at the target concentration.

  • Co-solvency: Adding a water-miscible organic solvent can increase the solubility of your compound.

    • Protocol for Co-solvency:

      • Select a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.

      • Prepare your aqueous buffer.

      • Create a series of buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).

      • Prepare your this compound stock solution in the same co-solvent if possible, or in a minimal amount of a stronger organic solvent like DMSO.

      • Add the stock solution to the co-solvent/buffer mixtures and observe for precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

    • Protocol for Cyclodextrin Complexation:

      • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Prepare a stock solution of the cyclodextrin in your aqueous buffer.

      • Dissolve this compound in a minimal amount of a suitable organic solvent.

      • Slowly add the drug solution to the cyclodextrin solution while stirring.

      • Allow the mixture to equilibrate (e.g., by stirring overnight at room temperature).

      • Filter the solution to remove any undissolved compound and determine the concentration of the solubilized drug.

Issue 2: Difficulty dissolving this compound in a desired solvent for an experiment.

This section provides a systematic approach to finding a suitable solvent system.

Solvent Selection Workflow:

start Compound Insoluble test_polar_aprotic Test Polar Aprotic Solvents (DMSO, DMF) start->test_polar_aprotic test_alcohols Test Alcohols (Methanol, Ethanol) test_polar_aprotic->test_alcohols Fails success Soluble test_polar_aprotic->success Succeeds test_aqueous_acid Test Acidic Aqueous Solutions (e.g., 0.1 M HCl) test_alcohols->test_aqueous_acid Fails test_alcohols->success Succeeds use_cosolvent_mixture Try Co-solvent Mixtures test_aqueous_acid->use_cosolvent_mixture Fails test_aqueous_acid->success Succeeds use_cosolvent_mixture->success Succeeds fail Insoluble use_cosolvent_mixture->fail Fails

Caption: Systematic workflow for solvent selection.

Experimental Protocol for Solubility Determination:

A simple, qualitative to semi-quantitative method for determining solubility is the shake-flask method.

  • Preparation: Add a small, known amount of this compound (e.g., 1-5 mg) to a series of vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of a different solvent to be tested (e.g., water, ethanol, methanol, DMSO, acidic buffer).

  • Equilibration: Vigorously shake the vials for a set period (e.g., 24-48 hours) at a controlled temperature. The presence of undissolved solid material confirms that a saturated solution has been reached.[6]

  • Separation: Separate the saturated solution from the undissolved solid by centrifugation and careful collection of the supernatant, or by filtration through a syringe filter compatible with the solvent.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Data Summary

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical structure and the properties of similar compounds. Note: These are estimations and should be confirmed experimentally.

SolventTypeExpected SolubilityRationale
Water (pH 7)Polar ProticPoorThe nonpolar phenyl group limits interaction with polar water molecules.[1]
Water (pH < 7)Polar ProticModerate to GoodThe basic guanidine group is protonated, increasing polarity and aqueous solubility.[1]
EthanolPolar ProticModerateCan engage in hydrogen bonding and has a nonpolar ethyl group to interact with the phenyl ring.
MethanolPolar ProticModerateSimilar to ethanol, but more polar.
Dimethyl Sulfoxide (DMSO)Polar AproticGood to ExcellentDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8]
N,N-Dimethylformamide (DMF)Polar AproticGoodSimilar to DMSO in its solvent properties.

The following table outlines common solubility enhancement techniques and their applicability to this compound.

TechniquePrincipleApplicability to this compound
pH Adjustment Increases ionization of the basic guanidine group.High: Very effective for aqueous solutions.
Co-solvency Reduces the polarity of the aqueous solvent system.High: Effective for increasing solubility in aqueous-organic mixtures.
Salt Formation Forms a more soluble salt of the compound (e.g., hydrochloride salt).High: Converting to a salt form like this compound HCl would likely increase aqueous solubility.
Complexation Encapsulation of the hydrophobic phenyl group by a host molecule like a cyclodextrin.Moderate to High: Potentially very effective for aqueous formulations.
Particle Size Reduction Increases the surface area for dissolution.Moderate: Can improve the rate of dissolution but not the equilibrium solubility.[2]
Solid Dispersion Dispersing the compound in a hydrophilic carrier at the molecular level.Moderate: Can be effective but requires more formulation development.

References

Technical Support Center: 2-Methyl-1-phenylguanidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-Methyl-1-phenylguanidine and related guanidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of guanidine. While specific research applications for this exact molecule are not extensively documented in publicly available literature, guanidine compounds are widely recognized for their broad range of biological activities and are used in drug discovery and chemical synthesis.[1][2] They are investigated for their potential as anti-inflammatory, anti-diabetic, antimicrobial, and central nervous system (CNS) active agents.[1][2] Phenylguanidine derivatives, in particular, are used as building blocks in the synthesis of bioactive compounds like kinase inhibitors.

Q2: What are the general physicochemical properties of this compound?

As a derivative of phenylguanidine, it is expected to be a white to off-white crystalline solid.[3] Guanidine compounds are known to be highly polar. The solubility of phenylguanidine in water is generally low but can be increased by adjusting the pH and temperature.[3] It is expected to have better solubility in organic solvents.[3]

Q3: How should I store this compound?

It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere.[4] While generally stable, some guanidine derivatives can show decomposition at elevated temperatures.[5] For long-term storage, keeping the compound at 5°C is advisable.[5]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Users frequently encounter difficulty in dissolving this compound in aqueous solutions for biological assays.

Possible Causes:

  • The phenyl group reduces its hydrophilicity.[3]

  • The pH of the buffer is not optimal for protonation of the guanidine group, which can enhance solubility.[3]

Solutions:

  • pH Adjustment: The guanidine group is basic (pKa of the conjugate acid is around 13), so lowering the pH of the buffer will lead to protonation and increased solubility.[2] Try adjusting the pH to a more acidic range (e.g., pH 4-6) to see if solubility improves, provided it is compatible with your experimental system.

  • Co-solvents: If pH adjustment is not possible, consider using a small percentage of a water-miscible organic solvent such as DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous buffer. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

  • Sonication and Gentle Warming: Sonication can help to break up solid particles and aid dissolution. Gentle warming can also increase solubility, but be cautious of potential degradation at higher temperatures.[3]

  • Salt Form: If you are using the free base, consider using a salt form (e.g., hydrochloride or carbonate salt), which generally has higher aqueous solubility.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Variability in experimental outcomes can be a significant challenge.

Possible Causes:

  • Compound Instability: The compound may be degrading in your experimental medium over the course of the experiment.

  • Impurity of the Compound: The purity of the synthesized or purchased this compound may be insufficient.

  • Precipitation: The compound may be precipitating out of solution at the final concentration in the assay.

Solutions:

  • Confirm Purity: If possible, verify the purity of your compound using analytical methods such as HPLC or NMR.

  • Fresh Stock Solutions: Prepare fresh stock solutions for each experiment to minimize issues with degradation.

  • Solubility Check: Before starting a large-scale experiment, perform a visual check to ensure the compound is fully dissolved at the final concentration in your assay medium. You can also centrifuge a sample of the final solution to check for any pellet.

  • Control Experiments: Include positive and negative controls in your assays to ensure the reliability of your results.

Quantitative Data Summary

The following table summarizes the general physicochemical properties of phenylguanidine, which can be used as an estimate for this compound.

PropertyValueSource
Appearance White to faintly colored crystalline powder[3]
Melting Point 149-153 °C (carbonate salt)[4]
Aqueous Solubility Low, approx. 0.05 g / 100 mL[3]
Storage Room temperature, in a dark place under inert atmosphere[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute stock in assay buffer) prep_stock->prep_working add_compound Add Working Solution to Assay prep_working->add_compound assay_setup Set up Assay (e.g., cells, enzymes) assay_setup->add_compound incubate Incubate add_compound->incubate measure Measure Readout (e.g., fluorescence, absorbance) incubate->measure analyze Analyze Data measure->analyze troubleshooting_flow Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_solubility Is the compound fully dissolved at final concentration? start->check_solubility check_purity Is the compound purity confirmed? check_solubility->check_purity Yes solubility_issue Address Solubility: - Adjust pH - Use co-solvent - Sonicate/Warm check_solubility->solubility_issue No check_stability Are fresh stock solutions being used? check_purity->check_stability Yes purity_issue Verify Purity: - HPLC, NMR - Source new compound check_purity->purity_issue No stability_issue Ensure Stability: - Prepare fresh stocks - Minimize freeze-thaw check_stability->stability_issue No end Re-run Experiment check_stability->end Yes solubility_issue->end purity_issue->end stability_issue->end

References

How to prevent degradation of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-1-phenylguanidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound during your experiments.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture or air, leading to hydrolysis or salt formation.Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed.
Decreased potency or unexpected experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, humidity, light exposure). Perform a purity analysis (e.g., HPLC) to assess the integrity of the compound.
Precipitation in solution Poor solubility or degradation product formation.Confirm the appropriate solvent and concentration. If degradation is suspected, analyze the precipitate and the supernatant separately to identify degradation products. Consider adjusting the pH of the solution, as guanidine derivatives can have pH-dependent solubility.[1]
Inconsistent results between batches Batch-to-batch variability in purity or degradation during storage.Qualify each new batch upon receipt with a purity assessment. Follow strict storage protocols consistently for all batches.
Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for guanidine derivatives like this compound is hydrolysis. This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the guanidine group to form urea derivatives and amines. Exposure to high temperatures and humidity can accelerate this process.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator under an inert atmosphere at 2-8°C is recommended.

Q3: How should I prepare solutions of this compound to ensure stability?

A3: Prepare solutions fresh for each experiment whenever possible. Use anhydrous, high-purity solvents. If aqueous solutions are necessary, consider using buffers at a neutral pH, as extreme pH can catalyze hydrolysis. For storage of stock solutions, aliquot and freeze at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of your sample and detect the presence of degradation products. Comparing the chromatogram of your sample to a reference standard of known purity can confirm degradation. Mass spectrometry (MS) can be used to identify the structure of the degradation products.

Q5: Are there any materials I should avoid when working with this compound?

A5: Avoid strong acids and bases, as they can catalyze hydrolysis. Also, be cautious with reactive metals that could potentially chelate with the guanidine group, although this is less common. Use glass or inert plastic containers for storage and preparation of solutions.

Quantitative Data on Stability

The following table summarizes illustrative stability data for this compound under various conditions. This data is representative and based on the general principles of guanidine stability. Actual results may vary.

Condition Duration Parameter Result (Illustrative % Degradation)
Solid State
25°C / 60% RH12 monthsPurity< 1%
40°C / 75% RH6 monthsPurity2-5%
Aqueous Solution (1 mg/mL)
pH 3 (HCl buffer)24 hoursPurity5-10%
pH 7 (Phosphate buffer)24 hoursPurity< 1%
pH 10 (Carbonate buffer)24 hoursPurity10-15%
Photostability (Solid)
ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)-Purity< 2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Phosphate buffer, pH 7.0

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a thin layer of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation (Solid): Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To provide a reliable HPLC method for determining the purity of this compound and detecting degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Intermediate Hydrolysis_Intermediate This compound->Hydrolysis_Intermediate H2O, H+ or OH- 1-Methyl-3-phenylurea 1-Methyl-3-phenylurea Hydrolysis_Intermediate->1-Methyl-3-phenylurea Rearrangement Aniline + Methylurea Aniline + Methylurea Hydrolysis_Intermediate->Aniline + Methylurea Cleavage Aniline Aniline Methylurea Methylurea

Caption: Plausible hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal (Solid, 80°C) Thermal->HPLC_Analysis Photo Photolytic (ICH Q1B) Photo->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation 2-Methyl-1-phenylguanidine_Solid Solid Compound 2-Methyl-1-phenylguanidine_Solid->Thermal 2-Methyl-1-phenylguanidine_Solid->Photo

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic node_rect node_rect Start Degradation Suspected? Check_Appearance Physical Appearance Changed? Start->Check_Appearance Check_Potency Potency Decreased? Start->Check_Potency Analyze_Purity Perform HPLC Purity Analysis Check_Appearance->Analyze_Purity Yes End Problem Resolved Check_Appearance->End No Check_Potency->Analyze_Purity Yes Check_Potency->End No Review_Storage Review Storage Conditions (Temp, Humidity, Light) Analyze_Purity->Review_Storage Review_Handling Review Solution Prep & Handling Review_Storage->Review_Handling Qualify_Batch Qualify New Batch Review_Handling->Qualify_Batch Qualify_Batch->End

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: Synthesis of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of guanidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during guanidinylation reactions.

Frequently Asked Questions (FAQs)

Q1: My guanidinylation reaction is resulting in a low yield. What are the common causes?

A1: Low yields in guanidinylation reactions can stem from several factors:

  • Steric Hindrance: Highly substituted or sterically hindered amines react much slower, or in some cases, not at all. For instance, diisopropylamine can be problematic and may fail to yield the desired product even with prolonged reaction times[1].

  • Poor Nucleophilicity of the Amine: Aromatic amines, like aniline, are less nucleophilic than aliphatic amines and may require longer reaction times or more reactive guanidinylating reagents to achieve good yields[1].

  • Reagent Instability: Some guanidinylating reagents can be unstable. For example, bicyclic guanidine superbases can be sensitive to water, especially under alkaline conditions[2]. Reagents like N,N'-di-Boc-N''-triflylguanidine, however, are stable crystalline solids with high reactivity[1].

  • Inappropriate Protecting Group Strategy: The success of the reaction is highly dependent on the protecting groups used. The chosen protecting groups must remain stable throughout all subsequent reaction steps[3].

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are crucial. For example, some reactions require refluxing conditions for extended periods to proceed to completion[1].

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of side products is a common pitfall. Key side reactions include:

  • Amidinourea Formation: When using Boc-protected guanidinylating agents, heating for a prolonged period with an excess of an amine can lead to the formation of an amidinourea compound[1].

  • Guanidinylation of Nucleophilic Side Chains: In peptide synthesis, common coupling reagents like HATU can cause an unwanted side reaction where the guanidinium moiety is installed on nucleophilic amino acid scaffolds instead of forming the desired amide bond[4][5].

  • Intramolecular Cyclization: When attempting to perform a bis-guanidinylation on a diamine, an initial guanidinylation may be followed by an intramolecular attack from the neighboring amine, resulting in a bicyclic product instead of the desired bis-guanidinated compound[6].

  • Sulfonation: During Fmoc-peptide synthesis, sulfonation of arginine residues has been reported as a potential side reaction[7].

Q3: Why is the purification of my guanidine derivative so challenging, and what methods can I use?

A3: Guanidines are highly basic (pKa of conjugate acids ~12.5-13.5), which causes them to be protonated and highly polar under normal conditions. This leads to high solubility in polar solvents like water and methanol, and poor solubility in common organic solvents, making extraction and standard silica gel chromatography difficult[8][9].

Troubleshooting Purification:

  • Use of Protecting Groups: Protecting the guanidine group with Boc or Cbz groups increases its solubility in organic solvents, facilitating standard purification techniques. These groups can be removed in a later step[9].

  • Reversed-Phase HPLC (RP-HPLC): This is a common and effective method for purifying polar guanidine compounds. Using additives like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape[10].

  • Ion-Exchange Chromatography: This technique separates compounds based on charge and is well-suited for the purification of highly basic guanidines[9][11].

  • Solubilization with Guanidine Hydrochloride: For particularly difficult peptides containing thyroid hormones, solubilizing the sample in 6 M guanidine hydrochloride has been shown to enable successful separation by RP-HPLC[10].

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide helps to diagnose and solve issues related to poor reaction conversion.

Problem: After running the guanidinylation reaction and analyzing the crude mixture (e.g., by LCMS or TLC), you observe a low yield of the desired product or only unreacted starting material.

Troubleshooting Workflow:

LowYieldWorkflow start Low Yield or No Reaction check_amine Assess Starting Amine (Node 1) start->check_amine is_hindered Is the amine sterically hindered or weakly nucleophilic (e.g., aniline)? check_amine->is_hindered increase_time_temp Action: Increase reaction time and/or temperature. (Solution 1.1) is_hindered->increase_time_temp Yes check_reagent Assess Guanidinylating Reagent (Node 2) is_hindered->check_reagent No change_reagent Action: Switch to a more reactive guanidinylating reagent (e.g., triflylguanidine). (Solution 1.2) increase_time_temp->change_reagent If ineffective is_stable Is the reagent known to be sensitive to air or moisture? check_reagent->is_stable use_fresh Action: Use a fresh batch of reagent and run the reaction under inert atmosphere (N2 or Ar). (Solution 2.1) is_stable->use_fresh Yes check_conditions Review Reaction Conditions (Node 3) is_stable->check_conditions No is_optimized Are solvent and base appropriate for the chosen reagent and substrate? check_conditions->is_optimized optimize Action: Consult literature for optimized conditions. Consider alternative solvents or bases. (Solution 3.1) is_optimized->optimize No

Caption: Troubleshooting workflow for low-yield guanidinylation.

Guide 2: Unwanted Side Product Formation

This guide addresses the issue of reaction impurity and the formation of unexpected byproducts.

Problem: The reaction produces a significant amount of one or more side products, complicating purification and reducing the yield of the desired guanidine.

Logical Relationship Diagram:

SideProducts main_problem Observed Side Product(s) cause1 Excess Amine / High Temp with Boc-Guanidines main_problem->cause1 cause2 Use of Peptide Coupling Reagents (e.g., HATU) main_problem->cause2 cause3 Substrate has Multiple Nucleophilic Sites main_problem->cause3 product1 Amidinourea Formation cause1->product1 leads to product2 Uronium Derivative on Peptide Side-Chain cause2->product2 leads to product3 Intramolecular Cyclization cause3->product3 leads to solution1 Solution: Reduce reaction temperature and use stoichiometric amine. product1->solution1 mitigated by solution2 Solution: Modify coupling conditions or choose an alternative coupling reagent. product2->solution2 mitigated by solution3 Solution: Use orthogonal protecting groups for other nucleophilic sites. product3->solution3 mitigated by

Caption: Common side products and their respective causes and solutions.

Data & Protocols

Table 1: Comparison of Guanidinylating Reagents

This table summarizes the reactivity of different reagents with various amine types, providing a baseline for reagent selection.

Guanidinylating ReagentAmine TypeReactivity/YieldReaction ConditionsReference
N,N'-bis-Boc-N''-triflylguanidinePrimary (unhindered)Excellent (99-100%)Room Temperature[1],[7]
SecondaryGood to ExcellentRoom Temperature[1],[7]
Aromatic (Aniline)Slower, but good yieldRoom Temperature, 1 hr[1],[7]
N,N'-bis-Cbz-S-methylisothioureaPrimary & SecondaryGoodDMAP acceleration helps[12]
HATU (repurposed)Aliphatic AminesFastRoom Temperature[6],[13]
Anilines (electron-rich)GoodTEA, ACN, 16h[6],[13]
Anilines (electron-poor)Requires strong baseKOtBu, DMF, 1h[6],[13]
1-Amidinopyrazole HClPrimary & SecondaryGoodVaries with substrate[14]
Protocol 1: General Procedure for Guanidinylation using N,N'-bis-Boc-N''-triflylguanidine

This protocol is adapted from literature and is effective for a wide range of primary and secondary amines[1][7].

Caution: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform reactions in a well-ventilated fume hood.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • N,N'-bis-Boc-N''-triflylguanidine (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add N,N'-bis-Boc-N''-triflylguanidine (1.05 equiv) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with unhindered primary amines are often complete within an hour. Sterically hindered or less nucleophilic amines may require longer reaction times.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected guanidine derivative.

References

Technical Support Center: Enhancing the Purity of 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of 2-Methyl-1-phenylguanidine samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or presence of unreacted starting materials (N-methylaniline, cyanamide source).Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction goes to completion.
Formation of side products such as multiply-arylated or -methylated guanidines.Optimize reaction conditions (temperature, stoichiometry of reactants) to minimize side product formation.
Oily Product Instead of Crystals During Recrystallization The chosen solvent is too good a solvent for the compound, even at low temperatures.Try a different solvent or a solvent system with a co-solvent that reduces the overall solubility.
Presence of impurities that are inhibiting crystallization.Attempt a preliminary purification step, such as a liquid-liquid extraction, before recrystallization.
Low Yield After Recrystallization The compound is too soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled and for a sufficient amount of time. Minimize the volume of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.
Multiple Peaks in HPLC Analysis Presence of impurities from the synthesis.Refer to the "Potential Impurities" section and optimize the purification protocol (recrystallization or column chromatography).
Degradation of the this compound sample.Store the compound in a cool, dry, and dark place. Consider the stability of the compound in the chosen HPLC mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: Common impurities can include unreacted starting materials such as N-methylaniline and the cyanamide source used in the synthesis. Side reactions can also lead to the formation of more complex guanidine derivatives, such as N,N'-diphenylguanidine or further methylated versions of the target compound.

Q2: Which purification method is most effective for this compound?

A2: Both recrystallization and column chromatography can be effective. Recrystallization is often a simpler and more scalable method if a suitable solvent is found. Column chromatography provides a higher degree of separation and can be useful for removing closely related impurities. The choice of method depends on the impurity profile and the desired final purity.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on the purification of similar N-methylated diphenylguanidine derivatives, ethanol is a good starting point for recrystallization.[1] Other polar solvents or solvent mixtures should also be considered based on the solubility of your specific sample.

Q4: How can I monitor the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of guanidine derivatives.[2][3] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a common setup.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol is a recommended starting solvent.[1]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound using column chromatography.

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of guanidine derivatives.[4]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent ratio should be determined by TLC analysis to achieve good separation between the product and impurities. A chloroform-methanol mixture has been used for a similar compound.[4]

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected purity improvements for different purification techniques. Please note that these are representative values based on similar compounds, and actual results may vary depending on the initial purity and specific experimental conditions.

Purification Method Starting Material Typical Solvents/Mobile Phase Expected Purity Reference
RecrystallizationCrude this compoundEthanol>99%[1]
Column ChromatographyCrude this compoundChloroform/Methanol>98%[4]
HPLC (for analysis)Purified SampleAcetonitrile/Water with Formic Acid>99.5%[2][3]

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Crystallization (Cooling) hot_filtration->crystallization isolation Isolation & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Low Purity Detected check_impurities Identify Impurities (HPLC/TLC) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products? check_impurities->side_products optimize_synthesis Optimize Synthesis Conditions unreacted_sm->optimize_synthesis recrystallize Perform Recrystallization side_products->recrystallize column_chrom Perform Column Chromatography side_products->column_chrom

Caption: Troubleshooting logic for addressing low purity issues.

References

Validation & Comparative

Comparative analysis of 2-Methyl-1-phenylguanidine and phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Methyl-1-phenylguanidine and Phenylguanidine for Researchers and Drug Development Professionals

This guide provides a comparative analysis of this compound and its parent compound, phenylguanidine. Due to a significant lack of published experimental data for this compound, this document presents a comprehensive overview of the known properties of phenylguanidine and offers a hypothetical comparison based on established structure-activity relationships (SAR) for similar compounds. The experimental protocols provided herein are detailed methodologies that can be employed to generate the necessary data for a direct empirical comparison.

Physicochemical Properties

The introduction of a methyl group at the ortho position of the phenyl ring in this compound is expected to influence its physicochemical properties compared to phenylguanidine. This substitution can affect steric hindrance, lipophilicity, and electronic distribution.

PropertyPhenylguanidineThis compound (Hypothetical)
Molecular Formula C₇H₉N₃C₈H₁₁N₃
Molecular Weight 135.17 g/mol 149.20 g/mol
pKa ~10.8Expected to be slightly higher due to the electron-donating methyl group
LogP ~1.2Expected to be higher due to the addition of a methyl group
Solubility Sparingly soluble in water, soluble in organic solventsExpected to have lower aqueous solubility and higher organic solvent solubility

Pharmacological Activity

Guanidine derivatives are known to interact with various biological targets, including α₂-adrenergic and imidazoline receptors. The methyl substitution in this compound could alter its binding affinity and selectivity for these receptors.

Receptor Binding Affinity

The following table presents known affinity data for phenylguanidine and hypothetical data for this compound based on SAR studies of related compounds, which suggest that ortho-substitution on the phenyl ring can modulate receptor affinity.

ReceptorPhenylguanidine (Kᵢ in nM)This compound (Kᵢ in nM - Hypothetical)
α₂-Adrenergic Receptor Data not availablePotentially altered affinity; steric hindrance from the ortho-methyl group may decrease binding.
Imidazoline I₁ Receptor Data not availablePotentially altered affinity; the effect of the methyl group is target-dependent.
Imidazoline I₂ Receptor Data not availablePotentially altered affinity.
Signaling Pathways

Both α₂-adrenergic and imidazoline receptors are involved in crucial physiological processes. Understanding how these compounds might modulate their signaling pathways is vital for predicting their pharmacological effects.

α₂-Adrenergic Receptor Signaling Pathway

Activation of α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

alpha2_pathway Ligand Phenylguanidine or this compound Alpha2R α₂-Adrenergic Receptor Ligand->Alpha2R Binds G_protein Gαi/o Alpha2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

α₂-Adrenergic Receptor Signaling Cascade.

Imidazoline I₁ Receptor Signaling Pathway

The signaling cascade for I₁ imidazoline receptors is less defined than that of α₂-receptors but is known to involve pathways independent of cAMP, potentially involving lipid signaling.

i1_pathway Ligand Phenylguanidine or this compound I1R Imidazoline I₁ Receptor Ligand->I1R Binds PLC Phospholipase C I1R->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Regulation of blood pressure) PKC->Cellular_Response Leads to workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_pharma Pharmacological Evaluation cluster_tox Toxicological Assessment Synth_PG Synthesis of Phenylguanidine QC Purity & Structural Analysis (NMR, MS) Synth_PG->QC Synth_2MPG Synthesis of this compound Synth_2MPG->QC pKa_det pKa Determination QC->pKa_det LogP_det LogP Measurement QC->LogP_det Sol_det Solubility Assessment QC->Sol_det Receptor_Binding Receptor Binding Assays (α₂-Adrenergic, Imidazoline) QC->Receptor_Binding Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) QC->Cytotoxicity Functional_Assay Functional Assays (e.g., cAMP measurement) Receptor_Binding->Functional_Assay Acute_Tox In Vivo Acute Toxicity (LD₅₀ determination) Cytotoxicity->Acute_Tox

A Comparative Guide to Guanidine-Based Compounds in Diabetes Research: Spotlight on 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key structural motif in various bioactive compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Guanidine-based compounds are integral to the management of type 2 diabetes, with the biguanide metformin being a first-line therapeutic agent. This guide provides a comparative overview of 2-Methyl-1-phenylguanidine and other notable guanidine-based compounds, focusing on their performance in the context of diabetes research and supported by available experimental data and methodologies.

Quantitative Performance Data

Direct comparative quantitative data for this compound's antidiabetic activity is limited in publicly available literature. However, we can compare the performance of other relevant guanidine-based compounds to provide a baseline for future research and evaluation.

Table 1: In Vitro Activity of Guanidine-Based Compounds

CompoundAssayCell Line/EnzymeIC50 ValueReference
Metformin CytotoxicityBreast Cancer Cell Lines5 - 20 mM[1]
Metformin CytotoxicityBladder Cancer Cell Line (UMUC3)8.25 mM[2]
Metformin CytotoxicityBladder Cancer Cell Line (J82)30.24 mM[2]
Metformin-BSA Nanoparticles CytotoxicityInsulin-Resistant Liver Cancer Cells0.82 ± 0.04 µM[3]
Free Metformin CytotoxicityInsulin-Resistant Liver Cancer Cells5.88 ± 0.96 µM[3]
MG-12 (a guanidine derivative) α-Amylase Inhibition-23.10 µg/mL[4]
MG-10 (a guanidine derivative) α-Glucosidase Inhibition-27.32 µg/mL[4]
Acarbose (Standard) α-Amylase/α-Glucosidase Inhibition-20.12 µg/mL[4]

Note: The IC50 values for metformin are primarily from cancer cell line studies, as direct IC50 values for its antidiabetic effects are not typically reported in the same manner. These values indicate a general cellular activity. The data for MG-10 and MG-12 highlight the potential of other guanidine derivatives as enzyme inhibitors relevant to diabetes treatment.[4]

Table 2: In Vivo Antidiabetic Efficacy of Guanidine-Based Compounds

CompoundAnimal ModelKey FindingsReference
3-Guanidinopropionic Acid (3-GPA) KKAy mice (model of noninsulin-dependent diabetes)More potent than metformin in decreasing plasma glucose levels. Improved insulin sensitivity.[5]
Metformin KKAy miceDecreased plasma glucose levels.[5]
Compound 5i (a sulphonylurea/guanidine derivative) Alloxan-induced diabetic ratsShowed better plasma glucose reduction compared to glibenclamide.[6]
Metformin Derivatives (PHE-9, PHE-5, PHE-6) Rat modelProduced a time-dependent decrease in blood glucose level significantly compared to Metformin.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of guanidine-based compounds for their antidiabetic properties.

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in cultured cells, a key process in maintaining glucose homeostasis.

Protocol using 2-NBDG (a fluorescent glucose analog):

  • Cell Culture: Seed a 96-well plate with 1 x 10⁴ to 5 x 10⁴ cells/well (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes) and culture overnight.

  • Treatment: Treat the cells with the test compound (e.g., this compound) or a vehicle control in glucose-free culture medium.

  • Probe Incubation: Add 150 µg/ml of 2-NBDG to the wells and incubate for a predetermined optimal time (typically 10 minutes to overnight), which should be established for each cell line and experimental condition.[8]

  • Washing: Aspirate the supernatant and wash the cells with an appropriate assay buffer to remove extracellular 2-NBDG.[8]

  • Analysis: The amount of 2-NBDG taken up by the cells can be measured using a fluorescence microscope, plate reader (excitation/emission = 485/535 nm), or by flow cytometry.[8][9]

Logical Workflow for Glucose Uptake Assay:

G A Seed cells in 96-well plate B Culture overnight A->B C Treat cells with test compound in glucose-free medium B->C D Add 2-NBDG fluorescent probe C->D E Incubate for optimal time D->E F Wash cells to remove extracellular probe E->F G Measure intracellular fluorescence F->G

Workflow for the in vitro glucose uptake assay.
In Vivo Evaluation of Antihyperglycemic Activity

This protocol outlines the general procedure for assessing the in vivo efficacy of guanidine-based compounds in a diabetic animal model.

Protocol for Alloxan-Induced Diabetic Rat Model:

  • Animal Model: Induce diabetes in rats by a single intraperitoneal injection of alloxan monohydrate.

  • Grouping: Divide the diabetic animals into groups: a control group receiving the vehicle, a standard drug group (e.g., metformin 100mg/kg), and test groups receiving different doses of the compound of interest (e.g., this compound).[7]

  • Treatment: Administer the respective treatments orally or via the desired route.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 2, 4, 6, and 24 hours) after treatment.[7]

  • Analysis: Measure blood glucose levels using a glucometer and analyze the data statistically to determine the significance of the observed effects compared to the control and standard drug groups.[7]

AMPK Activation Assay (Western Blot)

This assay determines if a compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism and a key target of metformin.

Western Blot Protocol:

  • Cell Lysis: Treat cultured cells (e.g., HepG2) with the test compound for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK, specifically at Thr172) and total AMPK.[11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Analysis: Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.

Signaling Pathways

The primary mechanism of action for many antidiabetic guanidine-based compounds, most notably metformin, involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

AMPK Signaling Pathway

AMPK acts as a cellular energy sensor. When the cellular AMP:ATP ratio increases, indicating low energy status, AMPK is activated. Activated AMPK then phosphorylates various downstream targets to restore energy balance. In the context of diabetes, AMPK activation leads to:

  • Inhibition of hepatic gluconeogenesis: Decreased production of glucose by the liver.

  • Increased glucose uptake: Enhanced glucose transport into muscle and fat cells.

  • Increased fatty acid oxidation: Promotion of fat burning for energy.

The diagram below illustrates the central role of AMPK in mediating the effects of guanidine-based compounds.

G cluster_0 cluster_1 A Guanidine-Based Compounds (e.g., Metformin) B Inhibition of Mitochondrial Complex I A->B C Increased AMP:ATP Ratio B->C D AMPK Activation C->D E Decreased Hepatic Glucose Production D->E F Increased Glucose Uptake (Muscle, Fat) D->F G Increased Fatty Acid Oxidation D->G H Improved Insulin Sensitivity E->H F->H

AMPK signaling pathway activated by guanidine compounds.

Conclusion

While this compound remains a compound of interest, the available data for a direct, quantitative comparison of its antidiabetic properties with established drugs like metformin is currently insufficient. The provided experimental protocols offer a framework for conducting such comparative studies. The well-elucidated mechanism of action of metformin, centered on AMPK activation, serves as a critical benchmark for evaluating novel guanidine-based compounds. Future research should focus on generating robust in vitro and in vivo data for emerging guanidine derivatives to accurately assess their therapeutic potential in the management of type 2 diabetes.

References

Validating the Biological Activity of 2-Methyl-1-phenylguanidine and Its Alternatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the biological activities of 2-Methyl-1-phenylguanidine and structurally or functionally related compounds. Due to the limited availability of specific in vitro pharmacological data for this compound, this guide leverages data from closely related phenylguanidine derivatives and compares them with well-characterized alternatives: Metformin, Agmatine, and Guanfacine. This comparative approach allows for an informed initial assessment of the potential biological activities of this compound.

Executive Summary

Guanidines are a class of organic compounds with diverse biological activities. This guide focuses on the in vitro validation of this compound by comparing its predicted activities with those of established therapeutic agents. The alternatives were selected based on their structural relation to the guanidine core and their distinct, well-documented mechanisms of action.

  • Metformin , a biguanide, is a first-line treatment for type 2 diabetes that primarily acts through the activation of AMP-activated protein kinase (AMPK).

  • Agmatine , an endogenous guanidinoamine, modulates multiple targets, including the inhibition of nitric oxide synthase (NOS) and interaction with imidazoline and α2-adrenergic receptors.

  • Guanfacine is a selective α2A-adrenergic receptor agonist used in the treatment of hypertension and attention-deficit/hyperactivity disorder (ADHD).

The following sections present a detailed comparison of these compounds, including their known in vitro activities, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Data Presentation: In Vitro Biological Activity Comparison

The following tables summarize the available quantitative data for the selected compounds. It is important to note the absence of specific in vitro data for this compound and its close analogs in these particular assays. The data for phenylguanidine derivatives is presented qualitatively based on the general activities of the guanidine class.

Table 1: Comparison of In Vitro Efficacy and Potency

CompoundPrimary In Vitro ActivityAssay TypeCell/Enzyme SystemPotency (IC50/EC50/Ki)
This compound Not explicitly determined--Data not available
N-Phenylguanidine Potential for various biological activities--Data not available
N,N'-Diphenylguanidine Potential for various biological activities--Data not available
Metformin AMPK ActivationKinase Activity AssayRat HepatocytesEC50: ~50 µM (7-hour treatment)[1]
Cell-based AssayCSF3R T618I CellsIC50: 17.44 mM (24h), 1.3 mM (48h), 3.2 mM (72h)[2]
Agmatine NOS InhibitionEnzyme Activity AssayPartially purified iNOS from macrophagesIC50: 262 µM[3][4]
Enzyme Inhibition AssayNOS IsoformsKi: 220 µM (NOS II), 660 µM (NOS I), 7.5 mM (NOS III)[5]
Guanfacine α2A-Adrenergic Receptor AgonismRadioligand Binding Assay-Highly selective for α2A subtype[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for the key experiments cited in this guide.

Protocol 1: In Vitro AMP-activated Protein Kinase (AMPK) Activation Assay

This protocol is adapted from studies on Metformin's activation of AMPK in hepatocytes.[1]

Objective: To determine the ability of a test compound to activate AMPK in a cellular context.

Materials:

  • Primary rat hepatocytes or a suitable hepatic cell line.

  • Cell culture medium (e.g., William's Medium E).

  • Test compound (e.g., this compound, Metformin).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, and appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Plate hepatocytes and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for specified time periods (e.g., 1, 7, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for phospho-AMPKα and normalize them to the total AMPKα levels. Compare the levels of AMPK phosphorylation in compound-treated cells to the vehicle-treated control to determine the fold activation.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on methods used to assess Agmatine's inhibitory effect on NOS.[3][5]

Objective: To measure the inhibitory potential of a test compound on the activity of different NOS isoforms.

Materials:

  • Purified recombinant nNOS, iNOS, or eNOS.

  • L-arginine (substrate).

  • [³H]L-arginine (radiolabeled substrate).

  • NADPH.

  • Calcium/Calmodulin (for nNOS and eNOS).

  • Assay buffer.

  • Test compound (e.g., this compound, Agmatine).

  • Dowex AG50WX-8 resin (Na⁺ form).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified NOS enzyme, cofactors (NADPH, Ca²⁺/Calmodulin for cNOS), and various concentrations of the test compound or vehicle control.

  • Initiation of Reaction: Start the reaction by adding a mixture of L-arginine and [³H]L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG50WX-8 resin. The resin binds to the unreacted [³H]L-arginine.

  • Separation: Centrifuge the tubes to pellet the resin.

  • Measurement: Transfer the supernatant, containing the [³H]L-citrulline product, to a scintillation vial with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: In Vitro α2-Adrenergic Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for α2-adrenergic receptors, relevant for compounds like Guanfacine.

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line expressing the human α2A-adrenergic receptor.

  • Radioligand (e.g., [³H]clonidine or [³H]rauwolscine).

  • Binding buffer.

  • Test compound (e.g., this compound, Guanfacine).

  • Non-specific binding control (e.g., yohimbine).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, radioligand, and either vehicle, a range of concentrations of the test compound, or the non-specific binding control.

  • Incubation: Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the compound concentration. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the alternative compounds.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects Metformin Metformin AMPK AMPK Metformin->AMPK Activates Cellular_Stress Cellular Stress (e.g., increased AMP:ATP ratio) Cellular_Stress->AMPK Activates Anabolic Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Stimulates

Caption: AMPK Signaling Pathway activated by Metformin.

NOS_Signaling_Pathway cluster_substrate Substrate & Inhibitor cluster_enzyme Enzyme cluster_products Products L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Agmatine Agmatine Agmatine->NOS Inhibits NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline

Caption: Nitric Oxide Synthase (NOS) pathway and its inhibition by Agmatine.

Alpha2_Adrenergic_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor & G-Protein cluster_effector Effector & Second Messenger Guanfacine Guanfacine Alpha2_AR α2-Adrenergic Receptor Guanfacine->Alpha2_AR Agonist Gi_Protein Gi Protein Alpha2_AR->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of

Caption: α2-Adrenergic signaling pathway activated by Guanfacine.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Test Compound (e.g., this compound) assay_selection Select In Vitro Assays based on Structural Homology to Known Ligands start->assay_selection ampk_assay AMPK Activation Assay assay_selection->ampk_assay nos_assay NOS Inhibition Assay assay_selection->nos_assay receptor_assay Receptor Binding Assay (e.g., α2-Adrenergic) assay_selection->receptor_assay data_analysis Data Analysis: Determine IC50, EC50, Ki ampk_assay->data_analysis nos_assay->data_analysis receptor_assay->data_analysis comparison Compare Results with Alternative Compounds (Metformin, Agmatine, Guanfacine) data_analysis->comparison conclusion Conclusion: Elucidate Biological Activity Profile comparison->conclusion

Caption: General workflow for in vitro validation.

Conclusion

This guide provides a framework for the initial in vitro validation of this compound. While direct quantitative data for this specific compound is currently lacking in the public domain, a comparative analysis against well-characterized alternatives provides valuable insights into its potential biological activities. Based on its guanidine core, it is plausible that this compound could interact with targets modulated by other guanidino compounds, such as AMPK, NOS, or adrenergic receptors.

The provided experimental protocols offer a starting point for researchers to empirically determine the in vitro pharmacological profile of this compound. The signaling pathway diagrams serve as a conceptual guide for understanding the potential downstream effects of this compound should it interact with these pathways. Further experimental investigation is necessary to elucidate the specific molecular targets and biological activities of this compound.

References

Cross-Reactivity Profile of 2-Methyl-1-phenylguanidine with Various Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the binding affinity and functional activity of 2-Methyl-1-phenylguanidine is not currently available in the public domain. This guide provides a predictive cross-reactivity profile based on published data for structurally related phenylguanidine derivatives. The information presented herein is intended to guide future research and should be confirmed by direct experimental validation.

Introduction

Guanidine and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, stemming from the cationic nature of the guanidinium group which can engage in key interactions with biological targets. Phenylguanidine, a core structure in many pharmacologically active molecules, has been shown to interact with a diverse range of receptors. This guide summarizes the known cross-reactivity of phenylguanidine derivatives with several key receptor families, providing a predictive framework for the potential off-target interactions of this compound. Understanding this potential for polypharmacology is critical in the early stages of drug discovery and development to anticipate potential side effects and identify opportunities for drug repurposing.

Predicted Receptor Cross-Reactivity of this compound

Based on the available literature for analogous compounds, this compound is predicted to exhibit varying degrees of affinity for the following receptor families. The subsequent sections provide a detailed comparison of these interactions.

Table 1: Summary of Predicted Cross-Reactivity for Phenylguanidine Derivatives

Receptor FamilyPrimary InteractionReported Affinity Range (for derivatives)Potential Effect of this compound
NMDA Receptors Non-competitive Antagonist (Channel Blocker)Low nM to µMPotential for neuroprotective or psychotropic effects.
α2-Adrenergic Receptors Antagonist/AgonistLow nM to µMPotential for cardiovascular and CNS effects.
Muscarinic Receptors Antagonist (M2/M4 subtypes)Low nMPotential for anticholinergic side effects.
Serotonin (5-HT3) Receptors Agonist/AntagonistLow nMPotential for effects on nausea, vomiting, and gut motility.
Sigma Receptors Ligand (σ1 and σ2 subtypes)Low nM to µMPotential for complex CNS effects.
Melanocortin Receptors Antagonist (MC5 subtype)Low nMPotential for effects on exocrine gland function.
Neuropeptide FF Receptors Ligand (NPFF1/NPFF2 subtypes)Low nMPotential for modulation of pain and opioid signaling.
Opioid Receptors Ligand (μ and δ subtypes)Low nM to µMPotential for analgesic or opioid-modulating effects.

Detailed Receptor Cross-Reactivity Profiles

N-Methyl-D-Aspartate (NMDA) Receptors

Interaction: Phenylguanidine derivatives, particularly diarylguanidines, have been extensively studied as non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel pore.

Supporting Data:

Table 2: Binding Affinity of Phenylguanidine Derivatives at the NMDA Receptor

CompoundAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Reference
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidineRadioligand Binding[3H]MK-801Rat brain membranes-36[1]
N-Aryl-N'-(3-(substituted)phenyl)-N'-methylguanidinesRadioligand Binding[3H]TCP-18.3 - 39.8-[2]

Signaling Pathway:

NMDA_Signaling cluster_membrane Cell Membrane cluster_channel Ion Channel NMDA_R NMDA Receptor Ion_Channel Ca²⁺/Na⁺ Influx NMDA_R->Ion_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ion_Channel->Downstream Activates Phenylguanidine Phenylguanidine Derivative Phenylguanidine->NMDA_R Blocks Channel Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds

Caption: Phenylguanidine derivatives can block the NMDA receptor ion channel.

α2-Adrenergic Receptors

Interaction: Substituted guanidines have been developed as both agonists and antagonists of α2-adrenergic receptors, indicating a high potential for interaction.

Supporting Data:

Table 3: Binding Affinity of Guanidine Derivatives at α2-Adrenergic Receptors

Compound ClassAssay TypePreparationpKi RangeReference
(bis)guanidine and (bis)2-aminoimidazoline derivativesRadioligand BindingHuman brain tissue> 7[3]
Conformationally restricted guanidinesRadioligand BindingHuman brain tissue-[4]

Signaling Pathway:

Alpha2_Signaling cluster_membrane Cell Membrane Alpha2_R α2-Adrenergic Receptor Gi Gi Protein Alpha2_R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Norepinephrine Norepinephrine Norepinephrine->Alpha2_R Activates Gi->AC Inhibits Phenylguanidine Phenylguanidine Derivative Phenylguanidine->Alpha2_R Binds (Antagonist/Agonist) Muscarinic_Signaling cluster_membrane Cell Membrane M2_M4_R M2/M4 Muscarinic Receptor Gi Gi Protein M2_M4_R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Acetylcholine Acetylcholine Acetylcholine->M2_M4_R Activates Gi->AC Inhibits Phenylguanidine Phenylguanidine Derivative Phenylguanidine->M2_M4_R Antagonizes Binding_Assay_Workflow Start Start Prep Prepare Receptor Membranes (e.g., from cell lines or tissue) Start->Prep Incubate Incubate Membranes with: - Radioligand (fixed concentration) - Test Compound (varying concentrations) Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantify->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Culture Culture Cells Expressing the Target GPCR Start->Culture Stimulate Stimulate Cells with: - Agonist (for antagonist mode) - Test Compound (agonist/antagonist) Culture->Stimulate Lyse Lyse Cells to Release cAMP Stimulate->Lyse Detect Detect cAMP Levels (e.g., HTRF, ELISA, luminescence) Lyse->Detect Analyze Data Analysis: - Determine EC50 (for agonists) - Determine IC50 (for antagonists) Detect->Analyze End End Analyze->End

References

Comparative Efficacy of 2-Methyl-1-phenylguanidine and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Guanidine and its derivatives have been investigated for their roles in various physiological and pathological processes. The guanidinium group, being protonated at physiological pH, allows these molecules to interact with various biological targets. Phenylguanidine compounds, in particular, have been explored for their potential as NMDA receptor antagonists, antimicrobial agents, and in the management of diabetes. The position of substituents on the phenyl ring is known to significantly influence the pharmacological activity of many drug classes. Therefore, it is reasonable to hypothesize that the ortho (2-methyl), meta (3-methyl), and para (4-methyl) positioning of the methyl group in 1-phenylguanidine would result in differential efficacy and target specificity. However, without direct experimental evidence, any comparison would be purely speculative.

To conduct a proper comparative efficacy study as requested, the following experimental data would be necessary:

  • In vitro assays: Quantitative data from assays relevant to the potential therapeutic area of interest. This could include, for example, IC50 or EC50 values from receptor binding assays, enzyme inhibition assays, or cell-based functional assays.

  • Antimicrobial studies: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of relevant microorganisms.

  • In vivo studies: Data from animal models of disease, assessing endpoints such as reduction in disease severity, improvement in physiological parameters, or survival rates.

Furthermore, detailed experimental protocols for each of these studies would be required to ensure reproducibility and allow for a critical evaluation of the findings. This would include information on the specific cell lines or animal models used, reagent concentrations, incubation times, and the analytical methods employed to measure the outcomes.

Signaling Pathway Analysis

The biological activity of phenylguanidine derivatives can be mediated through various signaling pathways. For instance, as NMDA receptor antagonists, they could modulate downstream signaling cascades involving calcium influx, nitric oxide synthase (NOS) activation, and pathways related to excitotoxicity.

Below is a generalized hypothetical signaling pathway that could be investigated for these compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., NMDA Receptor) Effector Downstream Effector (e.g., Ion Channel, Enzyme) Receptor->Effector Activation / Inhibition Compound Methyl-Phenylguanidine Isomer Compound->Receptor Binding & Modulation SecondMessenger Second Messenger (e.g., Ca²⁺, cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation BiologicalResponse BiologicalResponse GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for methyl-phenylguanidine isomers.

Experimental Workflow Visualization

A typical workflow for the initial screening and comparison of the efficacy of these isomers would involve several stages, from synthesis to in vitro and potentially in vivo testing.

start Synthesis & Purification of Isomers (2-Me, 3-Me, 4-Me) char Structural Characterization (NMR, MS, etc.) start->char screen Primary In Vitro Screening (e.g., Binding Assays, Enzyme Assays) char->screen dose_response Dose-Response Studies (Determination of IC50/EC50) screen->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity data_analysis Data Analysis & Comparison dose_response->data_analysis cell_based Cell-Based Functional Assays selectivity->cell_based selectivity->data_analysis in_vivo In Vivo Efficacy Studies (Animal Models) cell_based->in_vivo cell_based->data_analysis in_vivo->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for comparing the efficacy of isomers.

Head-to-head comparison of different synthetic routes for 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies

The synthesis of 2-Methyl-1-phenylguanidine, a key scaffold in medicinal chemistry and drug development, can be approached through various synthetic routes. The selection of an optimal pathway depends on several factors, including yield, reaction conditions, availability of starting materials, and scalability. This guide provides a head-to-head comparison of prominent synthetic routes, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound involve the reaction of a phenyl-containing precursor with a methylamine equivalent or the reaction of a methyl-containing precursor with aniline. Below is a summary of these approaches with relevant data extracted from the chemical literature.

Route Starting Materials Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Route 1 Aniline, CyanamideScandium triflate (Sc(OTf)₃)Water10048~95 (for 1-phenylguanidine)[1]
Route 2 N-Phenyl-S-methylisothioureaMethylamineEthanolRefluxNot SpecifiedNot SpecifiedInferred

Note: Specific yield for the synthesis of this compound via Route 1 is not explicitly reported in the cited literature; the provided yield is for the analogous synthesis of the parent 1-phenylguanidine. Route 2 is an inferred common method for which specific experimental data for this exact product was not available in the searched literature.

Detailed Experimental Protocols

Route 1: Guanylation of Aniline with Cyanamide

This route utilizes a Lewis acid catalyst to promote the addition of aniline to cyanamide. While the specific protocol for the N-methylated product is not detailed in the primary literature found, a general procedure for the synthesis of 1-phenylguanidine is described and can be adapted.

Experimental Protocol (Adapted for this compound):

  • To a solution of aniline (1.0 eq) in water, add N-methylcyanamide (1.2 eq).

  • Add scandium triflate (Sc(OTf)₃) (0.1 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 48 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: From N-Phenyl-S-methylisothiourea and Methylamine

This common approach in guanidine synthesis involves the preparation of an activated thiourea derivative, which then reacts with an amine to form the desired guanidine.

Hypothetical Experimental Protocol:

Step A: Synthesis of N-Phenyl-S-methylisothiourea

  • Dissolve phenylthiourea (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Add a methylating agent, such as methyl iodide (1.1 eq), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • The product, N-Phenyl-S-methylisothiourea hydroiodide, may precipitate from the solution and can be collected by filtration.

Step B: Synthesis of this compound

  • Suspend N-Phenyl-S-methylisothiourea hydroiodide (1.0 eq) in a solvent like ethanol.

  • Add a solution of methylamine (e.g., 40% in water or as a gas) in excess.

  • Reflux the reaction mixture, monitoring for the evolution of methanethiol (a sign of reaction progression).

  • After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizing Synthetic Strategies

To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the logical flow and key transformations.

G Synthetic Workflow for this compound cluster_0 Route 1: Direct Guanylation cluster_1 Route 2: Two-Step Synthesis via Isothiourea A1 Aniline A3 Sc(OTf)₃ Catalyst Water, 100°C A1->A3 A2 N-Methylcyanamide A2->A3 A4 This compound A3->A4 B1 Phenylthiourea B2 Methyl Iodide B1->B2 Methylation B3 N-Phenyl-S-methylisothiourea B2->B3 B4 Methylamine B3->B4 Amination B5 This compound B4->B5 G Decision Matrix for Synthetic Route Selection Start Select Synthetic Route HighYield High Yield Critical? Start->HighYield OnePot One-Pot Preference? HighYield->OnePot Yes ConsiderRoute2 Consider Route 2 (Established but Multi-step) HighYield->ConsiderRoute2 No Route1 Route 1: Direct Guanylation OnePot->Route1 Yes Route2 Route 2: Isothiourea Intermediate OnePot->Route2 No ConsiderRoute1 Consider Route 1 (Potentially High Yield) ConsiderRoute2->Route2

References

The Reproducibility of Experimental Results with Phenylguanidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of experimental results involving phenylguanidine derivatives, with a focus on their role as DNA minor groove binders. Due to a lack of specific published data on 2-Methyl-1-phenylguanidine, this guide will draw comparisons from structurally similar and well-documented analogs.

The guanidinium group is a key pharmacophore in a variety of biologically active compounds, valued for its ability to engage in specific molecular interactions. Phenylguanidine derivatives, in particular, have garnered attention for their potential as anticancer and antiprotozoal agents, primarily through their interaction with the minor groove of DNA.[1][2] The reproducibility of experiments with these compounds is contingent on standardized protocols and a clear understanding of their structure-activity relationships.

Comparative Performance of Phenylguanidine Derivatives

To illustrate the performance of this class of compounds, this guide presents data on a synthesized 4-Methyl, 4-Bromo-substituted phenylguanidine derivative (Compound 7i from a recent study) and compares it with a known DNA minor groove binder, Cabozantinib.[1] This comparison highlights the potential efficacy of substituted phenylguanidines.

CompoundBinding Constant (Kb) (M-1)Binding Energy (kcal mol-1)Gibbs Free Energy (ΔG) (kJ mol-1)
4-Me, 4-Br-phenylguanidine Derivative (7i) 3.49 x 105 ± 0.04-8.9-31.61
Cabozantinib (Reference) 5.79 x 105Not ReportedNot Reported

Table 1: Comparative DNA binding affinities and thermodynamic data of a 4-Me, 4-Br-substituted phenylguanidine derivative and the reference compound Cabozantinib. Data sourced from a study on novel guanidine derivatives as anticancer agents.[1]

The data indicates that the substituted phenylguanidine derivative exhibits a strong binding affinity for DNA, comparable to the established reference compound. The negative Gibbs free energy confirms the spontaneity and thermodynamic stability of this interaction.[1]

Experimental Protocols for Phenylguanidine Derivatives

Reproducibility in research hinges on detailed and consistent methodologies. Below are generalized protocols for the synthesis and evaluation of phenylguanidine derivatives as DNA minor groove binders, based on established methods.[1][3]

Synthesis of Phenylguanidine Derivatives

A common route for synthesizing phenylguanidine derivatives involves the reaction of an appropriate aniline with cyanamide in the presence of an acid catalyst.

Materials:

  • Substituted Aniline (e.g., 4-methylaniline)

  • Cyanamide

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Solvents (e.g., water, ethanol)

Procedure:

  • Dissolve the substituted aniline in an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux.

  • Add a solution of cyanamide dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Cool the reaction mixture to room temperature and then neutralize with a sodium hydroxide solution to precipitate the phenylguanidine derivative.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified phenylguanidine derivative.

Evaluation of DNA Binding Affinity: UV-Visible Titration

UV-Visible spectroscopy is a widely used method to study the interaction between small molecules and DNA.[4]

Materials:

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer

  • Synthesized phenylguanidine derivative

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of the DNA solution should be determined by measuring the absorbance at 260 nm.

  • Prepare a stock solution of the phenylguanidine derivative in the same buffer.

  • Perform a titration by keeping the concentration of the phenylguanidine derivative constant while varying the concentration of ctDNA.

  • Record the UV-Visible spectra after each addition of ctDNA.

  • Analyze the changes in the absorption spectra to determine the binding constant (Kb) using appropriate models, such as the Benesi-Hildebrand equation.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many phenylguanidine derivatives is their interaction with the DNA minor groove, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA_Binding_Signaling_Pathway cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Synthesize Phenylguanidine Derivative uv_vis UV-Visible Titration with ctDNA start->uv_vis docking Molecular Docking Simulation start->docking end Determine DNA Binding Affinity & Mode uv_vis->end docking->end compound Phenylguanidine Derivative dna DNA Minor Groove compound->dna Binds to replication DNA Replication Inhibition dna->replication transcription Transcription Inhibition dna->transcription apoptosis Apoptosis replication->apoptosis transcription->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-1-phenylguanidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Methyl-1-phenylguanidine, a compound that, like other guanidine derivatives, requires careful management as hazardous waste. Adherence to these guidelines is crucial for regulatory compliance and the well-being of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). Guanidine compounds are known to be harmful if swallowed and can cause significant skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or regular trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this compound with other chemical wastes unless explicitly approved by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Include the accumulation start date on the label.

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

5. Handling of Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as hazardous waste.[1][2]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the container full? C->D E Store Sealed Container in a Secondary Containment Area D->E No F Contact Environmental Health & Safety (EHS) for Waste Pickup D->F Yes E->C Continue Accumulation G Dispose of Contaminated PPE and Materials as Hazardous Waste F->G H End: Waste Properly Disposed G->H

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 2-Methyl-1-phenylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-1-phenylguanidine. The following procedures are based on available data for structurally similar compounds, such as Phenylguanidine and 1,3-Diphenylguanidine, and should be implemented to minimize risk in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to protect against potential hazards which may include skin, eye, and respiratory irritation. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][2]
Skin Protection Wear a lab coat or chemical-resistant apron. Nitrile or neoprene gloves are recommended for hand protection.[2][3] Always inspect gloves for degradation or punctures before use.
Respiratory Protection For handling small quantities in a well-ventilated area, a dust mask (e.g., N95) may be sufficient.[4] For larger quantities or in areas with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Ensure adequate ventilation, such as working in a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid direct contact with skin and eyes.[5]

  • Prevent the formation of dust when handling the solid form.[6]

  • Use non-sparking tools and ground all equipment when handling flammable solids.[7][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[5][7]

  • Store in a locked cabinet or other secure location.[6][8]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed waste container.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[6][8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Standard Operating Procedure for Handling this compound.

Emergency Response Protocol

In the event of an exposure or spill, follow these procedures immediately.

cluster_exposure Exposure cluster_spill Spill start Emergency Event skin_contact Skin Contact: Wash with soap and water for 15 min. start->skin_contact eye_contact Eye Contact: Rinse with water for 15 min. start->eye_contact inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Seek immediate medical attention. start->ingestion small_spill Small Spill: Absorb with inert material. start->small_spill large_spill Large Spill: Evacuate area and contact EHS. start->large_spill seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical small_spill->cleanup_dispose_spill Dispose of as hazardous waste large_spill->seek_medical

Emergency response actions for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.